DCG04
Description
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Properties
Molecular Formula |
C43H66N8O11S |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60) |
InChI Key |
MHOVYDVXSWUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
DCG-04: A Technical Guide to Profiling Active Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful, activity-based probe (ABP) designed for the selective profiling of active cysteine cathepsins. As a derivative of the natural product E-64, a well-characterized irreversible inhibitor of papain-family cysteine proteases, DCG-04 offers a robust tool for studying the functional role of these enzymes in health and disease. Its utility spans a wide range of applications, from in vitro biochemical assays to in vivo imaging, making it an invaluable asset in basic research and drug development.
This technical guide provides an in-depth overview of DCG-04, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in dissecting the role of cathepsins in key signaling pathways.
Mechanism of Action
DCG-04 is an electrophilic probe that covalently modifies the active site cysteine residue of cathepsins. The core structure of DCG-04 features an epoxide "warhead" that irreversibly binds to the nucleophilic thiol group of the active site cysteine. This covalent modification effectively and permanently inactivates the enzyme. The probe also contains a peptidic recognition element that provides specificity for the papain-like cysteine proteases and a versatile tag, typically biotin or a fluorophore such as Cy5, which allows for the detection, visualization, and enrichment of the labeled active enzymes.[1][2] Because DCG-04 only reacts with the catalytically active form of the enzyme, it provides a direct measure of enzyme function, a significant advantage over methods that only measure protein abundance.[3]
Data Presentation: Quantitative Inhibition Profile of DCG-04
While DCG-04 is a broad-spectrum inhibitor of papain-family cysteine proteases, its potency varies among the different cathepsin family members. The following table summarizes the available quantitative data on the inhibitory activity of DCG-04 and related epoxysuccinyl inhibitors against a panel of human cathepsins. This data is crucial for designing experiments and interpreting results.
| Cathepsin | IC50 (nM) | k2 (M⁻¹s⁻¹) | Notes |
| Cathepsin B | ~23 - 40 | ~66,600 - 185,000 | Synchronous blockage of S1' and S2' or S2 and S3 subsites leads to potent inhibition.[4] |
| Cathepsin L | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |
| Cathepsin K | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |
| Cathepsin S | - | - | Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format. |
| Cathepsin X | - | - | Labeled by DCG-04, indicating inhibition.[1] |
Note: The inhibitory activity of DCG-04 is often demonstrated through competitive activity-based protein profiling (ABPP) where a decrease in labeling intensity on a gel corresponds to inhibition. Specific IC50 or Ki values for DCG-04 across a comprehensive panel of cathepsins are not consistently reported in a single source. The values for Cathepsin B are derived from studies on similar epoxysuccinyl inhibitors.[4]
Experimental Protocols
Activity-Based Protein Profiling (ABPP) of Cell Lysates
This protocol describes the in vitro labeling of active cathepsins in cell lysates using a biotinylated version of DCG-04, followed by visualization via western blotting.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100[5]
-
DCG-04 (biotinylated)
-
E-64 (for negative control)
-
Acetone (ice-cold)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
Bradford assay reagent
Procedure:
-
Cell Lysis:
-
Harvest approximately 2 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute 50 µg of protein lysate to a final concentration of 1 mg/mL in Lysis Buffer.
-
For a negative control, pre-incubate a sample with a broad-spectrum cysteine protease inhibitor like E-64 (final concentration 10 µM) for 30 minutes at room temperature.
-
Add biotinylated DCG-04 to each sample to a final concentration of 1-2 µM.
-
Incubate for 1 hour at 37°C.[6]
-
-
Protein Precipitation and Visualization:
-
Stop the reaction by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully decant the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in SDS-PAGE loading buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Visualize the labeled cathepsins using a chemiluminescence substrate and an imaging system.[7]
-
ABPP Experimental Workflow
In Situ Labeling of Active Cathepsins in Live Cells
This protocol describes the labeling of active cathepsins within intact, living cells using a cell-permeable, fluorescently tagged DCG-04 analog (e.g., Cy5-DCG-04).
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Fluorescently labeled DCG-04 (e.g., Cy5-DCG-04)
-
Pan-cathepsin inhibitor (e.g., K11777) for control
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging plate or slide.
-
-
Inhibitor Treatment (Control):
-
For a negative control, pre-treat cells with a cell-permeable pan-cathepsin inhibitor (e.g., 10 µM K11777) for 30 minutes at 37°C.[1]
-
-
Labeling:
-
Remove the medium and add fresh medium containing the fluorescently labeled DCG-04 probe (e.g., 1 µM Cy5-DCG-04).
-
Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[1]
-
-
Wash and Fix:
-
Remove the probe-containing medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium containing DAPI to the cells.
-
Coverslip the sample and seal.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the fluorophore on the DCG-04 probe.
-
In Vivo Labeling and Imaging of Active Cathepsins
This protocol provides a general guideline for the in vivo labeling of active cathepsins in a mouse model using a fluorescently tagged DCG-04.
Materials:
-
Mouse model of interest
-
Fluorescently labeled DCG-04 (formulated for in vivo use)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Probe Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer the fluorescently labeled DCG-04 probe via intravenous (tail vein) or intraperitoneal injection. The optimal dose and route of administration should be determined empirically for the specific probe and animal model. A typical circulation time is 2 hours.[1]
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 4, 6, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore used.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Harvest organs of interest (e.g., tumor, liver, spleen).[1]
-
The organs can be imaged ex vivo to confirm the localization of the probe signal.
-
Alternatively, tissue lysates can be prepared for SDS-PAGE analysis to visualize the labeled cathepsins, or tissues can be processed for fluorescence microscopy.[1]
-
Fluorescence Microscopy of DCG-04 Labeled Tissues
This protocol outlines the steps for visualizing DCG-04 labeled cathepsins in fresh-frozen tissue sections.
Materials:
-
Fresh-frozen tissue sections (5-10 µm thick) mounted on slides
-
Fluorescently labeled DCG-04
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Allow the frozen tissue sections to equilibrate to room temperature.
-
-
Labeling:
-
Incubate the tissue section with the fluorescently labeled DCG-04 probe (e.g., 1 µM in PBS) for 1 hour at room temperature in a humidified, dark chamber.[8]
-
-
Washing:
-
Gently wash the slides three times with PBS to remove unbound probe.
-
-
Fixation:
-
Fix the tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the slides three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using a mounting medium containing DAPI.
-
Image the tissue sections using a fluorescence microscope or a confocal microscope for higher resolution, using the appropriate filter sets.
-
Cathepsins in Signaling Pathways
DCG-04 is a valuable tool for investigating the role of active cathepsins in various signaling pathways implicated in both normal physiology and disease. Two such critical pathways are the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
TGF-β Signaling Pathway
TGF-β is a pleiotropic cytokine that regulates a wide range of cellular processes. It is secreted in a latent form, and its activation is a critical control point in its signaling. Several cathepsins, particularly Cathepsin B, have been implicated in the activation of latent TGF-β.[9]
The diagram below illustrates the proposed mechanism of Cathepsin B-mediated TGF-β activation and the subsequent canonical Smad signaling cascade.
Cathepsin B in TGF-β Signaling
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, often involving the degradation of inhibitory IκB proteins. Cathepsins, including Cathepsin B and L, have been shown to participate in the activation of the NF-κB pathway, potentially through a proteasome-independent degradation of IκBα.[10][11]
The following diagram depicts a model for cathepsin-mediated activation of the canonical NF-κB pathway.
Cathepsins in NF-κB Signaling
Conclusion
DCG-04 is a versatile and powerful tool for the study of active cysteine cathepsins. Its ability to selectively target and covalently modify the active form of these enzymes provides a direct readout of their functional status in a variety of biological contexts. This technical guide has provided a comprehensive overview of DCG-04, from its fundamental mechanism of action to detailed protocols for its application in cutting-edge research. The inclusion of quantitative data and the visualization of cathepsin involvement in key signaling pathways further underscore the utility of DCG-04 in advancing our understanding of cathepsin biology and its implications for human health and disease. As research into the intricate roles of cathepsins continues to expand, DCG-04 and similar activity-based probes will undoubtedly remain at the forefront of discovery.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of each catalytic subsite of cathepsin B for inhibitory activity based on inhibitory activity-binding mode relationship of epoxysuccinyl inhibitors by X-ray crystal structure analyses of complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. TGF-ß Regulates Cathepsin Activation during Normal and Pathogenic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Regulation of TGF-β1-driven Differentiation of Human Lung Fibroblasts: EMERGING ROLES OF CATHEPSIN B AND CYSTATIN C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
DCG-04: An In-depth Technical Guide to a Cysteine Cathepsin-Targeted Activity-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DCG-04 is a powerful activity-based probe (ABP) derived from the natural product E-64, a well-established irreversible inhibitor of cysteine proteases. As a biotinylated derivative of E-64c, DCG-04 is specifically designed to target and covalently modify the active site of cysteine cathepsins, enabling their detection, quantification, and identification in complex biological samples. This technical guide provides a comprehensive overview of DCG-04, including its mechanism of action, target specificity, and detailed protocols for its application in research and drug development.
Introduction to E-64 and the Emergence of DCG-04
E-64, first isolated from Aspergillus japonicus in 1978, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases, including papain, calpain, and various cathepsins.[1] Its mechanism of action involves an epoxide ring that forms a stable thioether bond with the active site cysteine residue of the target protease.[2][3] This irreversible inhibition makes E-64 and its derivatives invaluable tools for studying the function of cysteine proteases.
DCG-04 was developed as an activity-based probe by incorporating a biotin tag onto an E-64 scaffold.[4][5] This modification allows for the detection and isolation of active cysteine proteases from a heterogeneous mixture of proteins. The biotin tag serves as a versatile handle for various downstream applications, including western blotting, immunoprecipitation, and mass spectrometry-based proteomics.
Mechanism of Action
The inhibitory activity of DCG-04 is conferred by its epoxide "warhead," which is highly reactive towards the nucleophilic thiol group of the active site cysteine in cathepsins. The reaction proceeds via a nucleophilic attack from the cysteine's sulfur atom on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of a covalent thioether linkage. This irreversible binding permanently inactivates the enzyme.
References
- 1. A role for cathepsin L and cathepsin S in peptide generation for MHC class II presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokines regulate cysteine cathepsins during TLR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of the Biotin Moiety in DCG04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DCG04 is a widely utilized activity-based probe (ABP) designed to target and covalently modify the active site of cysteine proteases, particularly those of the papain family. Its robust design and utility in activity-based protein profiling (ABPP) have made it an invaluable tool for functional proteomics. This technical guide delves into the core functionalities of this compound, with a specific focus on the indispensable role of its biotin moiety.
The Tripartite Structure of this compound
This compound's efficacy stems from its modular tripartite structure, consisting of a reactive group, a linker, and a detection/affinity tag.[1]
-
The "Warhead": An Epoxide Reactive Group. This electrophilic component is designed to irreversibly bind to the nucleophilic cysteine residue within the active site of the target protease.[2][3]
-
The Linker: A Peptide Scaffold. This element serves as a spacer and can confer a degree of selectivity for specific proteases.[1]
-
The Tag: A Biotin Affinity Handle. This terminal biotin molecule is the linchpin for the detection and isolation of this compound-labeled proteins.[1][2][3]
The biotin tag does not directly participate in the inhibition of the target enzyme. Instead, its primary function is to serve as a high-affinity handle for downstream applications, leveraging the remarkably strong and specific interaction between biotin and streptavidin.[4][5][6]
Core Functions of the Biotin Moiety in Experimental Workflows
The incorporation of a biotin tag into this compound enables two critical experimental capabilities: affinity purification and sensitive detection.
Affinity Purification for Proteomic Analysis
A cornerstone of ABPP is the ability to enrich and identify labeled proteins from complex biological samples such as cell lysates.[4][7] The biotin tag on this compound is central to this process. Following incubation of a proteome with this compound, the biotinylated proteins can be selectively captured using streptavidin-conjugated solid supports, such as magnetic beads or agarose resin.[4][5] This affinity purification step effectively isolates the active enzymes that have been tagged by this compound, allowing for their separation from the vast excess of unlabeled proteins. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[4][7]
Detection and Visualization of Active Proteases
The biotin tag also facilitates the visualization and detection of active proteases. After separating proteins by SDS-PAGE, they can be transferred to a membrane (Western blotting). The biotinylated proteins can then be detected with high sensitivity using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal.[8][9] This allows for a direct comparison of the activity levels of specific proteases across different samples.[10] While fluorescent tags can also be used for direct in-gel visualization, biotin-streptavidin systems offer significant signal amplification and are a well-established, robust method for detection.[7]
Quantitative Data Summary
The following table summarizes typical concentrations and key values associated with the use of this compound in experimental settings.
| Parameter | Value | Context | Source |
| Labeling Concentration | 1 µM | In living immature mouse dendritic cells. | [11] |
| Labeling Concentration | 50 nM | For preferential labeling of cathepsin X in lysates. | [3] |
| Inhibitor IC50 (E-64) | Nanomolar range | Competitive inhibition against DCG-04 binding in barley leaf extracts. | [8] |
| Inhibitor IC50 (CA-074) | Micromolar range | Competitive inhibition against this compound binding in barley leaf extracts. | [8] |
Experimental Protocols
Labeling of Active Cysteine Proteases in Cell Lysates
This protocol describes the fundamental steps for profiling active cysteine proteases in a cellular lysate using this compound.
-
Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) containing a protease inhibitor cocktail lacking cysteine protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
This compound Labeling: Dilute the cell lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT). Add this compound to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C to allow for covalent modification of the active proteases.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
Analysis: Proceed with SDS-PAGE and Western blotting for detection or with affinity purification for mass spectrometry.
Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification.
-
Binding to Streptavidin Beads: To the labeled lysate from the previous protocol, add an appropriate volume of pre-washed streptavidin-coated magnetic beads.
-
Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and a final wash with a buffer compatible with downstream analysis).
-
Elution/On-Bead Digestion: For mass spectrometry, proteins are typically digested into peptides directly on the beads using trypsin. The resulting peptides are then eluted and analyzed by LC-MS/MS.
Visualizations
Caption: Structure of the this compound activity-based probe.
Caption: General workflow for an ABPP experiment using this compound.
Caption: Covalent modification of a cysteine protease by this compound.
Considerations and Limitations
While the biotin tag is exceptionally useful, it is not without its limitations. The presence of the relatively bulky biotin molecule can sometimes reduce the cell permeability of the probe, making in vivo labeling in living cells challenging.[5] For such applications, alternative "two-step" labeling approaches using smaller, bio-orthogonal tags like azides or alkynes (often referred to as "clickable" chemistry) are frequently employed.[4][7] These methods involve labeling with a probe containing a small chemical handle, followed by the attachment of a biotin tag or fluorophore in a secondary step after cell lysis.[7]
References
- 1. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. D- (+) Biotin, [3H(G)]- 250 µCi | Revvity [revvity.com]
- 7. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unmasking the Cellular Targets of DCG04: A Technical Guide for Researchers
An In-depth Analysis of the Activity-Based Probe DCG04 and its Cysteine Cathepsin Targets in Various Cell Lines
This technical guide provides a comprehensive overview of the activity-based probe this compound, its principal cellular targets, and the methodologies employed for their identification and characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to facilitate a deeper understanding of this compound's mechanism of action and its utility in studying cysteine cathepsins.
Introduction to this compound: A Potent Tool for Cysteine Cathepsin Profiling
This compound is a powerful, biotinylated activity-based probe (ABP) designed to covalently modify the active site of cysteine proteases, particularly those belonging to the papain superfamily, which includes the cathepsins.[1][2] Its structure is based on the natural product E-64, a well-characterized irreversible inhibitor of cysteine proteases.[3][4] The biotin tag allows for the detection and affinity purification of the labeled enzymes from complex biological samples such as cell and tissue lysates.[1][5] This makes this compound an invaluable tool for activity-based protein profiling (ABPP), a chemoproteomic strategy that enables the functional interrogation of enzymes in their native environment.[1][6]
Cellular Targets of this compound: A Focus on Cysteine Cathepsins
Extensive research has demonstrated that this compound primarily targets a range of cysteine cathepsins. These enzymes play crucial roles in various physiological and pathological processes, including intracellular protein degradation, antigen presentation, and cancer progression.[2][7][8] The specific cathepsins identified as targets of this compound vary depending on the cell line and the experimental conditions.
Data Presentation: Identified this compound Targets in Specific Cell Lines
The following table summarizes the cysteine cathepsins and other proteins that have been identified as targets of this compound in various cell lines and tissues, as reported in the scientific literature. It is important to note that while the identification of these targets is well-established, comprehensive, directly comparable quantitative data such as IC50 or Ki values for this compound across different cell lines in a single study is limited in the public domain. The data presented here is a qualitative summary of identified targets.
| Cell Line/Tissue | Identified Targets | References |
| Macrophage-like cell lines (J774, RAW264.7) | Cathepsin B, Cathepsin L, Cathepsin S, Cathepsin Z | [4] |
| Drosophila S2 cells | Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, Thiol-ester motif-containing protein (TEP) 4 | [5] |
| NIH-3T3 fibroblasts | Multiple cysteine cathepsins | [2] |
| Rat Liver Lysates | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X, Bile acid-CoA:amino acid N-acyltransferase (BACAT) | [2] |
| Human Melanoma Cell Lines (Primary and Metastatic) | Cathepsin B, Cathepsin L | [9] |
| Bovine Adrenal Medulla Secretory Vesicles | Cathepsin L | [10] |
| Tomato Apoplastic Fluid | Seven papain-like cysteine proteases (including PIP1) | [3] |
Experimental Protocols: Identifying this compound Targets
The identification of this compound targets predominantly relies on the technique of Activity-Based Protein Profiling (ABPP). This section provides a detailed, generalized methodology for the key experiments involved.
Activity-Based Protein Profiling (ABPP) of Cell Lysates
This protocol describes the labeling of active cysteine cathepsins in cell lysates using this compound, followed by visualization.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
This compound probe
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
Western blotting apparatus
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction: Incubate a defined amount of total protein (e.g., 50 µg) with a specific concentration of this compound (e.g., 1 µM) for a set time (e.g., 30-60 minutes) at 37°C. Include a no-probe control (DMSO vehicle).
-
Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated this compound-labeled proteins. Visualize the labeled proteins using a chemiluminescence substrate and an imaging system.
Affinity Purification of this compound-Labeled Proteins for Mass Spectrometry
This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
This compound-labeled cell lysate (from the ABPP protocol)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., high salt, low salt, and no detergent buffers)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing biotin)
-
Mass spectrometer
Procedure:
-
Binding: Incubate the this compound-labeled cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by on-bead digestion with trypsin or by elution with a denaturing buffer.
-
Mass Spectrometry Analysis: Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by this compound.
Competitive ABPP for Inhibitor Specificity Profiling
This protocol is used to assess the selectivity of a potential cysteine cathepsin inhibitor.[4][11]
Procedure:
-
Pre-incubation with Inhibitor: Before adding this compound, pre-incubate the cell lysate with varying concentrations of the test inhibitor for a specific time.
-
Labeling with this compound: Add this compound to the lysate and proceed with the standard ABPP protocol as described in section 3.1.
-
Analysis: A decrease in the signal from a this compound-labeled band indicates that the test inhibitor is binding to and blocking the active site of that specific enzyme. This allows for the determination of the inhibitor's potency and selectivity profile against the active cathepsins in the proteome.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving this compound targets and the experimental workflows described.
Signaling Pathways
Cathepsins, the primary targets of this compound, are implicated in various signaling cascades that are crucial in cancer progression, including invasion and metastasis.
Caption: Cathepsin B Signaling Pathways in Cancer.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Utility of DCG04 in Advancing Plant Science Research: A Technical Guide
For: Researchers, scientists, and drug development professionals in the plant science and agricultural biotechnology sectors.
Abstract
DCG04, a potent, irreversible, and activity-based probe, has emerged as an invaluable tool for the functional characterization of papain-like cysteine proteases (PLCPs) in plants. This technical guide provides an in-depth overview of the core utility of this compound in plant science research. It details the probe's mechanism of action, summarizes key quantitative data on identified plant PLCPs, provides comprehensive experimental protocols for its application, and visualizes its role in elucidating plant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively leverage this compound for advancing our understanding of critical biological processes in plants, from development and senescence to immunity and stress responses.
Introduction to this compound
This compound is a biotinylated derivative of the well-characterized, broad-spectrum cysteine protease inhibitor E-64.[1][2] Its design as an activity-based probe (ABP) allows for the specific labeling and subsequent detection and identification of active PLCPs within complex biological samples, such as plant cell extracts.[1][2] The covalent nature of its interaction with the active site of these enzymes makes it a robust tool for activity-based protein profiling (ABPP).[1][2]
The application of this compound has been instrumental in dissecting the roles of PLCPs in a variety of plant processes. These include programmed cell death (PCD), nutrient remobilization during senescence, and the intricate interplay between plants and pathogens.[2][3][4] By enabling the selective profiling of active proteases, this compound provides a more accurate representation of enzymatic function compared to transcriptomic or traditional proteomic approaches that measure gene or protein abundance, respectively.
Mechanism of Action
This compound functions as a suicide substrate for PLCPs. Its epoxide ring is susceptible to nucleophilic attack by the catalytic cysteine residue within the active site of a PLCP.[1] This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme.[1] The biotin tag appended to the this compound molecule serves as a versatile handle for the subsequent detection and affinity purification of the labeled proteases using streptavidin-based methods.[1][5]
The specificity of this compound for active PLCPs is a key feature. It does not react with inactive zymogens or proteases that are inhibited by endogenous molecules. This activity-dependent labeling is crucial for understanding the regulation of protease activity in response to various stimuli.
Quantitative Data Summary
The use of this compound in conjunction with mass spectrometry has led to the identification of numerous active PLCPs across different plant species. The following table summarizes some of the key PLCPs identified and characterized using this powerful probe.
| Plant Species | Identified Protease(s) | Apparent Molecular Weight (kDa) | Biological Context | Reference(s) |
| Arabidopsis thaliana | RD21 (Responsive to Desiccation 21) | 30-40 | Plant immunity, senescence, PCD | [5][6] |
| XCP2 (Xylem Cysteine Protease 2) | ~30 | Xylem development | [5][6] | |
| AALP (Arabidopsis Aleurain-Like Protease) | ~25 | General proteolytic activity | [6][7] | |
| Solanum lycopersicum (Tomato) | PIP1 (Phytophthora-Inhibited Protease 1) | Not specified | Plant defense | [8] |
| RCR3 (Required for Cladosporium Resistance-3) | Not specified | Plant defense | [2] | |
| Medicago truncatula | Papain-like Cysteine Proteases | ~40 | General proteolytic activity in cell culture | |
| Hordeum vulgare (Barley) | Senescence-associated proteases | Not specified | Leaf senescence and nutrient remobilization | [1] |
Experimental Protocols
This section provides a detailed methodology for performing activity-based protein profiling (ABPP) of PLCPs in plant tissues using this compound.
Materials
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Extraction buffer (50 mM sodium acetate pH 6.0, 5 mM DTT)
-
This compound probe (100 µM stock in DMSO)
-
E-64 inhibitor (10 mM stock in DMSO, for negative control)
-
4x SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Bradford reagent for protein quantification
Protocol for ABPP of Plant Extracts
-
Protein Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Add 2 mL of ice-cold extraction buffer per gram of tissue.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (total protein extract).
-
Determine the protein concentration using the Bradford assay.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 50 µg of total protein extract with extraction buffer to a final volume of 50 µL.
-
For the negative control, pre-incubate a separate sample with 10 µM E-64 for 30 minutes at room temperature.
-
Add this compound to a final concentration of 2 µM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding 15 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto a 12% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with streptavidin-HRP conjugate (typically 1:5000 dilution in TBST) for 1 hour.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the labeled proteases using a gel documentation system.
-
Elucidating Signaling Pathways
This compound has been pivotal in unraveling the roles of specific PLCPs in plant signaling, particularly in the context of immunity and programmed cell death (PCD). A prime example is the investigation of the Arabidopsis protease RD21 and its interaction with the serpin inhibitor AtSerpin1.
Studies have shown that in healthy cells, RD21 is primarily localized to the vacuole, while AtSerpin1 resides in the cytoplasm.[3] Upon the perception of certain stress signals, such as those from necrotrophic fungal pathogens that induce PCD, the integrity of the vacuolar membrane is compromised.[3] This allows for the release of active RD21 into the cytoplasm, where it can be intercepted and irreversibly inhibited by AtSerpin1.[3] This interaction forms a covalent complex and serves as a control point to modulate the extent of cell death. The use of this compound has been critical in monitoring the active pool of RD21 and confirming its inhibition by AtSerpin1.
Conclusion
This compound is a powerful and versatile tool that has significantly advanced our understanding of the functional roles of papain-like cysteine proteases in plant biology. Its ability to specifically label active enzymes has provided invaluable insights into their regulation and involvement in key physiological processes. The methodologies and data presented in this guide are intended to facilitate the broader adoption of this technology, paving the way for new discoveries in plant science and the development of innovative strategies for crop improvement and disease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Set-point control of RD21 protease activity by AtSerpin1 controls cell death in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Subclassification and Biochemical Analysis of Plant Papain-Like Cysteine Proteases Displays Subfamily-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling in plants - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
Methodological & Application
Application Notes and Protocols for Labeling Cell Lysates with DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to specifically target and covalently label active cysteine proteases, with a particular affinity for the papain family, which includes numerous cathepsins (B, C, H, K, L, S, V, and X).[1] This probe is an invaluable tool in chemical biology and drug discovery for profiling the activity of these enzymes directly within complex biological samples such as cell and tissue lysates.
The structure of DCG-04 features an epoxide electrophile that forms a covalent bond with the catalytic cysteine residue in the active site of the target protease.[1] It also contains a biotin tag, which enables the detection of labeled proteases through streptavidin-based assays (e.g., Western blotting) or their enrichment for subsequent identification and quantification by mass spectrometry.[2] This document provides detailed protocols for the use of DCG-04 to label, detect, and identify active cysteine proteases in cell lysates.
Mechanism of Action
DCG-04 functions as a mechanism-based inhibitor. The peptide backbone of the probe directs it to the active site of papain-family cysteine proteases. Once positioned, the epoxide ring is attacked by the nucleophilic thiol group of the active site cysteine residue, leading to the formation of a stable, covalent thioether bond. This effectively and irreversibly inactivates the enzyme and tags it with biotin. Because this reaction requires a catalytically active cysteine, DCG-04 specifically labels active proteases, providing a direct readout of enzyme activity rather than just protein abundance.
Data Presentation
The following tables provide examples of quantitative data that can be obtained using DCG-04 labeling experiments. Table 1 showcases the inhibitory potency of a compound against various cathepsins, measured by its ability to block DCG-04 labeling. Table 2 illustrates how densitometry can be used to quantify changes in protease activity under different experimental conditions.
Table 1: Inhibitory Potency (IC₅₀) of Compound VBY-825 Against Cathepsin B and L Activity in HUVECs
| Target Enzyme | IC₅₀ (nM) |
| Cathepsin L (isoform 1) | 0.5 |
| Cathepsin L (isoform 2) | 3.3 |
| Cathepsin B | 4.3 |
Data derived from experiments using an activity-based probe to measure cathepsin activity in intact cells treated with varying concentrations of the inhibitor VBY-825.[3]
Table 2: Densitometric Analysis of DCG-04 Labeled Protease Bands Following Ionizing Radiation (IR) Treatment
| Treatment Group | Relative Band Intensity (25 kDa) | Relative Band Intensity (30 kDa) |
| Control (No IR) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 2 Gy IR | 1.52 ± 0.21 | 1.65 ± 0.25 |
| 4 Gy IR | 1.89 ± 0.28 | 2.05 ± 0.31 |
| 8 Gy IR | 2.15 ± 0.35 | 2.41 ± 0.39 |
* p < 0.05, ** p < 0.01, *** p < 0.001 vs. Control. Data are represented as mean ± SEM. Band intensities from streptavidin western blots were quantified using ImageJ software.[4][5]
Experimental Protocols
Protocol 1: Labeling of Active Cysteine Proteases in Cell Lysates
This protocol describes the fundamental procedure for labeling active cysteine proteases in total cell lysates with DCG-04.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5), ice-cold
-
DCG-04 (stock solution in DMSO, e.g., 1 mM)
-
Broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-565 for negative control)
-
BCA Protein Assay Kit
-
4x SDS-PAGE Loading Buffer
Procedure:
-
Cell Harvesting: Harvest cells (e.g., ~2 x 10⁶ cells) and wash twice with ice-cold PBS. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
-
Negative Control (Optional but Recommended): In a separate tube, pre-incubate an aliquot of the cell lysate with a saturating concentration of a broad-spectrum cysteine protease inhibitor (e.g., 50 µM JPM-565 or 200 µM E-64) for 30 minutes at room temperature. This will serve as a negative control to demonstrate the specificity of DCG-04 labeling.
-
DCG-04 Labeling: Add DCG-04 to the cell lysate (and the pre-incubated negative control) to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Quenching: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Storage: The labeled lysates can be stored at -20°C or immediately used for analysis by SDS-PAGE and Western blotting (Protocol 2).
Protocol 2: Detection of DCG-04 Labeled Proteases by Western Blot
This protocol details the detection of biotin-labeled proteins via a streptavidin-HRP conjugate.
Materials:
-
DCG-04 labeled protein samples (from Protocol 1)
-
SDS-PAGE gels (e.g., 12.5%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE: Separate the DCG-04 labeled proteins by SDS-PAGE. Load 20-50 µg of total protein per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000, but should be optimized) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane six times for 5 minutes each with TBST to remove unbound conjugate.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using a suitable imaging system. The resulting bands correspond to active cysteine proteases labeled by DCG-04.
Protocol 3: Affinity Purification and On-Bead Digestion for Mass Spectrometry
This protocol is for the enrichment of DCG-04 labeled proteins and their preparation for identification by LC-MS/MS.
Materials:
-
DCG-04 labeled cell lysate (from Protocol 1, scale up as needed, e.g., 5-10 mg total protein)
-
Streptavidin agarose beads or magnetic beads
-
Wash Buffer 1 (RIPA Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 7.4)
-
Wash Buffer 2 (High Salt: 1 M KCl)
-
Wash Buffer 3 (Urea Buffer: 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Digestion Buffer (100 mM Ammonium Bicarbonate, pH ~8.0)
-
Reducing Agent (10 mM DTT in Digestion Buffer)
-
Alkylating Agent (55 mM iodoacetamide in Digestion Buffer)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (for quenching)
-
C18 desalting tips
Procedure:
-
Bead Equilibration: Wash streptavidin agarose beads three times with RIPA buffer.
-
Binding: Incubate the DCG-04 labeled lysate with the equilibrated streptavidin beads overnight at 4°C on a rotator.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform the following washes, each for 5 minutes at 4°C:
-
Two washes with Wash Buffer 1.
-
One wash with Wash Buffer 2.
-
One wash with Wash Buffer 3.
-
Three washes with Digestion Buffer.
-
-
Reduction: Resuspend the beads in Digestion Buffer containing 10 mM DTT. Incubate for 30 minutes at 56°C.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark.
-
On-Bead Digestion: Add mass spectrometry grade trypsin (e.g., 1:50 enzyme-to-protein ratio, may need optimization). Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Quenching and Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using C18 tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to identify the DCG-04 labeled proteins.
Visualizations
Experimental Workflow
Caption: Workflow for labeling and analysis of active cysteine proteases using DCG-04.
Signaling Pathway: Cathepsin-Mediated Apoptosis Induction
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: DCG-04 Affinity Labeling of Cysteine Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction
DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine proteases, particularly those belonging to the papain family (clan CA).[1] This molecule has become an invaluable tool in functional proteomics, enabling the investigation of protease activity in complex biological samples such as cell lysates and tissues.[2][3] Its structure comprises three key components: an epoxide electrophile that irreversibly binds to the catalytic cysteine in the active site of the protease, a peptide recognition element, and a biotin tag for detection and enrichment.[1]
These application notes provide a comprehensive overview of DCG-04, including its mechanism of action, protocols for its use, and its application in studying biological pathways.
Mechanism of Action
DCG-04 functions as a mechanism-based irreversible inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag allows for the subsequent detection and isolation of the labeled proteases.
Caption: Mechanism of DCG-04 covalent modification of a cysteine protease.
Quantitative Data
Direct comparative quantitative data, such as inhibition constants (Ki) or reaction rates of DCG-04 with a broad range of individual cysteine proteases, are not extensively available in the literature. DCG-04 is primarily utilized as a broad-spectrum profiling tool rather than for detailed kinetic studies of specific enzymes. However, based on numerous activity-based protein profiling (ABPP) studies, a qualitative and semi-quantitative summary of its known targets can be compiled.
| Target Cysteine Protease | Family | Observed Labeling | Notes |
| Cathepsin B | Papain (C1) | Strong | Frequently and strongly labeled in various cell and tissue lysates.[3][4] |
| Cathepsin C (DPPI) | Papain (C1) | Labeled | Known to be labeled by DCG-04.[4] |
| Cathepsin H | Papain (C1) | Labeled | Identified as a target of DCG-04.[4] |
| Cathepsin J | Papain (C1) | Labeled | Reported as a target in literature. |
| Cathepsin K | Papain (C1) | Labeled | Can be profiled using DCG-04. |
| Cathepsin L | Papain (C1) | Strong | Readily and strongly labeled in multiple studies.[3][4] |
| Cathepsin S | Papain (C1) | Strong | A prominent target of DCG-04 in various biological contexts.[4] |
| Cathepsin V | Papain (C1) | Labeled | Has been shown to be labeled by DCG-04. |
| Cathepsin X (or Z) | Papain (C1) | Moderate | Labeled by DCG-04, though sometimes less intensely than other cathepsins.[3][4] |
| Legumain | Caspase (C13) | No | Not a target of DCG-04. |
| Caspases | Caspase (C14) | No | Not targeted by DCG-04. |
Experimental Protocols
Protocol 1: Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the general procedure for labeling active cysteine proteases in a complex protein mixture using DCG-04.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors)
-
DCG-04 (stock solution in DMSO, e.g., 1 mM)
-
Dithiothreitol (DTT)
-
Protein concentration assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE sample buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Labeling Reaction:
-
To a defined amount of protein lysate (e.g., 50-100 µg), add DTT to a final concentration of 1 mM.
-
Add DCG-04 to a final concentration of 1-5 µM.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry
This protocol outlines the steps for enriching biotin-labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
DCG-04 labeled protein lysate (from Protocol 1)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)
-
Mass spectrometry-grade trypsin
Procedure:
-
Binding to Streptavidin Beads:
-
Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
In-gel or In-solution Digestion:
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Alternatively, perform an on-bead or in-solution digestion of the enriched proteins.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS for protein identification.
-
Caption: Experimental workflow for activity-based protein profiling with DCG-04.
Application in Signaling Pathways: Antigen Presentation
Cysteine proteases, particularly cathepsins, play a crucial role in the endo-lysosomal pathway for antigen processing and presentation by major histocompatibility complex (MHC) class II molecules.[4][5] DCG-04 has been instrumental in studying the activity of these proteases in this pathway.
In antigen-presenting cells (APCs) such as dendritic cells and macrophages, extracellular antigens are taken up by endocytosis or phagocytosis into endosomes. These endosomes mature and fuse with lysosomes, where the acidic environment and active proteases, including cathepsins S and L, degrade the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response. DCG-04 can be used to label and identify the active cathepsins within the endo-lysosomal compartments, providing insights into the regulation of antigen processing.
Caption: Role of cysteine proteases in the MHC Class II antigen presentation pathway.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-mediated targeting of cathepsins in professional antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Activity-Based Profiling Using DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCG-04 and Activity-Based Profiling
DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine cathepsins.[1][2][3] As a derivative of the natural irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the active site cysteine residue of target proteases.[4][5][6] This covalent linkage allows for the sensitive and specific detection of catalytically active enzymes within complex biological samples, such as cell lysates, intact cells, and even in vivo models. The probe is typically functionalized with a reporter tag, such as biotin or a fluorophore, enabling downstream detection and analysis.[4][5]
Activity-based protein profiling (ABPP) with DCG-04 offers a significant advantage over traditional methods that measure protein abundance (e.g., Western blotting or mass spectrometry of total protein) by providing a direct readout of enzymatic function. This is crucial as the activity of many enzymes is tightly regulated post-translationally.
Key Applications of DCG-04 in Research and Drug Development:
-
Enzyme Discovery and Target Identification: Profiling the active cathepsin repertoire in various physiological and pathological states.
-
Drug Discovery and Development: Screening for and characterizing the potency and selectivity of cathepsin inhibitors in a native cellular context.
-
Disease Diagnosis and Prognosis: Identifying changes in cathepsin activity associated with diseases like cancer, neuroinflammation, and cardiovascular disorders.[7][8][9][10]
-
Understanding Biological Pathways: Elucidating the roles of specific cathepsins in complex signaling cascades.
Data Presentation: Quantitative Analysis of Cathepsin Activity
The following table summarizes representative quantitative data obtained from activity-based profiling experiments using DCG-04. This data is typically generated by densitometric analysis of Western blots where the signal intensity of the DCG-04-labeled cathepsin is proportional to its activity.
| Cathepsin Target | Molecular Weight (kDa) | Sample Type | Experimental Condition | Relative Activity (Normalized Optical Density Units) | Reference |
| Cathepsin B | ~30 | Mouse Polyp Extract | APCD468 | 1.00 (normalized) | [4] |
| Cathepsin B | ~30 | Mouse Polyp Extract | APCD468 + anti-TNFα | 0.45 ± 0.12 | [4] |
| Cathepsin Z | ~27 | Mouse Polyp Extract | APCD468 | 1.00 (normalized) | [4] |
| Cathepsin Z | ~27 | Mouse Polyp Extract | APCD468 + anti-TNFα | 0.95 ± 0.15 | [4] |
| Cathepsin L | ~27-31 | Secretory Vesicles | Chromatofocusing Fraction | 90 (relative units) | [11] |
| Cathepsin X, B, S, L | ~25-35 | 4T1 Tumor Lysate | N/A | High | [12] |
| Cathepsin X, B, S, L | ~25-35 | 67NR Tumor Lysate | N/A | Moderate | [12] |
Experimental Protocols
Protocol 1: In Situ Labeling of Active Cysteine Cathepsins in Live Cells
This protocol provides a general framework for the in situ labeling of active cysteine cathepsins in cultured mammalian cells using a cell-permeable version of DCG-04 or by employing specific uptake mechanisms. Note that the original biotinylated DCG-04 is not readily cell-permeable. For direct intracellular labeling, a modified version of the probe with a bio-orthogonal handle (e.g., an alkyne) for subsequent click chemistry with a reporter tag, or a fluorescently labeled, cell-permeable analog is recommended. Alternatively, for phagocytic cells, DCG-04 can be coupled to beads.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Cell culture medium appropriate for the cell line
-
DCG-04 probe (biotinylated for phagocytosis assay, or a cell-permeable fluorescent/bio-orthogonal version for direct labeling)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 8.0)
-
Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)
-
SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)
-
Streptavidin-HRP conjugate (for biotinylated DCG-04)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%) under standard cell culture conditions.
-
Probe Incubation (for direct labeling with a cell-permeable probe): a. Prepare a stock solution of the cell-permeable DCG-04 analog in DMSO. b. Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM). c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Probe Incubation (for phagocytosis-based labeling): a. Couple biotinylated DCG-04 to streptavidin-coated beads according to the manufacturer's instructions. b. Resuspend the DCG-04-coated beads in pre-warmed cell culture medium. c. Add the bead suspension to the cells and incubate for a desired pulse time (e.g., 30 minutes) to allow for phagocytosis. d. Gently wash the cells with PBS to remove excess beads. e. Add fresh, pre-warmed medium and incubate for a desired chase time (e.g., 60 minutes) to allow for phagosome maturation.[13]
-
Cell Lysis: a. After incubation, place the culture dish on ice. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells. d. Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with Lysis Buffer. b. Add SDS-PAGE sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with streptavidin-HRP (for biotinylated DCG-04) or an appropriate antibody for other tags overnight at 4°C. f. Wash the membrane extensively with TBST. g. Incubate with a chemiluminescent substrate and visualize the signal using a Western blot imaging system.
Protocol 2: Labeling of Active Cysteine Cathepsins in Cell Lysates
This protocol is suitable for profiling the total active cathepsin content within a cell population.
Materials:
-
Cell pellet
-
Lysis Buffer (acidic pH, e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% Triton X-100)
-
DCG-04 (biotinylated or fluorescently tagged)
-
SDS-PAGE sample buffer
-
Streptavidin-HRP conjugate (for biotinylated DCG-04)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold acidic Lysis Buffer. b. Lyse the cells by sonication or multiple freeze-thaw cycles. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
DCG-04 Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Add DCG-04 to a final concentration of 1-5 µM. c. Incubate for 30-60 minutes at 37°C.
-
Sample Preparation and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Proceed with SDS-PAGE and Western blotting as described in Protocol 1, steps 7a-g.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in situ activity-based profiling with DCG-04.
Caption: Cysteine cathepsins in cancer signaling pathways.[8][9][10][14]
Caption: Components and mechanism of the DCG-04 probe.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Cysteine cathepsins: multifunctional enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine cathepsins (proteases)--on the main stage of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of DCG-04 in Studying Lysosomal Proteases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful, activity-based probe (ABP) designed for the specific labeling and profiling of active papain-like cysteine proteases, a family that includes numerous lysosomal cathepsins. Derived from the broad-spectrum, irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the catalytic cysteine residue in the active site of these enzymes. This interaction is activity-dependent, meaning the probe only labels catalytically competent proteases. DCG-04 is typically tagged with biotin for affinity purification and western blot detection, or a fluorophore for direct in-gel visualization and microscopy.[1][2][3] This document provides detailed application notes and protocols for the use of DCG-04 in the study of lysosomal proteases.
Mechanism of Action
DCG-04 irreversibly inhibits and labels active cysteine proteases through a covalent modification of the active site cysteine. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the enzyme's active site. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme and attaching the probe's reporter tag (e.g., biotin or a fluorophore) to the protease.[4][5]
Applications
DCG-04 is a versatile tool with a broad range of applications in the study of lysosomal proteases:
-
Activity-Based Protein Profiling (ABPP): DCG-04 enables the visualization and quantification of the active contingent of specific cathepsins in complex biological samples such as cell lysates and tissue homogenates.[6][7]
-
Drug Discovery and Development: It can be employed in competitive binding assays to determine the potency and selectivity of novel inhibitors targeting lysosomal proteases.[8]
-
Understanding Disease Pathogenesis: DCG-04 is used to investigate the role of lysosomal protease activity in various diseases, including cancer, neuroinflammation, and autoimmune disorders.[9][10]
-
Monitoring Enzyme Activity in Live Cells and in vivo: Fluorescently tagged versions of DCG-04 can be used to visualize protease activity in living cells, while systemic administration in animal models allows for the profiling of protease activity in different organs.[2][11]
Data Presentation
Quantitative Analysis of Cathepsin Activity
The following table summarizes representative quantitative data obtained from studies utilizing DCG-04 and similar activity-based probes to assess lysosomal protease activity and inhibition.
| Parameter | Cathepsin(s) | System | Value | Reference |
| Inhibitor IC50 | ||||
| VBY-825 | Cathepsin L (isoform 1) | HUVEC cells | 0.5 nM | [8] |
| Cathepsin L (isoform 2) | HUVEC cells | 3.3 nM | [8] | |
| Cathepsin B | HUVEC cells | 4.3 nM | [8] | |
| RO5444101 | Cathepsin S (human) | in vitro | 0.2 nM | [12] |
| Cathepsin S (mouse) | in vitro | 0.3 nM | [12] | |
| Pyrazole 1 | Cathepsin B | in vitro (0h pre-incubation) | 1.42 µM | [13] |
| Cathepsin B | in vitro (24h pre-incubation with DTT) | >50 µM | [13] | |
| Probe Concentration | ||||
| DCG-04 | Multiple Cathepsins | J774 cell lysates | 5 µM | [7] |
| Cy5-DCG-04 | Cathepsin X | Purified enzyme | 100 µM (for competition) | [2][11] |
| DCG-04 | Multiple Cathepsins | RAW264.7 macrophage lysates | 5 µM | [14] |
| Quantitative Activity Profiling | ||||
| Cathepsin B Activity | Cathepsin B | Polyps of APCΔ468 mice vs. anti-TNFα treated | Selective decrease with treatment | [6] |
| Cathepsin K Activity | Cathepsin K | Stage I vs. Stage III/IV Cervical Cancer | Higher in Stage I | [15] |
| Cathepsin K Activity | Cathepsin K | Stage II vs. Stage IV Breast Cancer | Higher in Stage II | [15] |
| Cathepsin K Activity | Cathepsin K | Lung Cancer | Increases with stage progression | [15] |
Experimental Protocols
Protocol 1: Labeling of Lysosomal Proteases in Cell Lysates
This protocol describes the labeling of active cysteine cathepsins in cell lysates using DCG-04.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM sodium acetate (pH 5.5), 5 mM MgCl₂, 0.5% NP-40 (or 0.1% Triton X-100), 2 mM DTT.[11]
-
DCG-04 (biotinylated or fluorescently tagged) stock solution (e.g., 1 mM in DMSO)
-
Protein concentration assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE loading buffer
-
For biotinylated DCG-04: Streptavidin-HRP and chemiluminescent substrate
-
For fluorescently tagged DCG-04: In-gel fluorescence scanner
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL for ~2 x 10⁶ cells).[14]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
DCG-04 Labeling:
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
For fluorescent DCG-04: Visualize the labeled proteases directly by scanning the gel with a fluorescence scanner at the appropriate excitation/emission wavelengths.
-
For biotinylated DCG-04:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with streptavidin-HRP.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Protocol 2: In Vivo Labeling of Lysosomal Proteases in Mice
This protocol outlines a general procedure for labeling active cysteine cathepsins in a mouse model.
Materials:
-
Experimental mice
-
Fluorescently tagged DCG-04 (e.g., Cy5-DCG-04)
-
Sterile PBS
-
DMSO
-
Anesthesia and euthanasia reagents
-
Tissue homogenization buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate).[11]
-
Dounce homogenizer or other tissue disruption equipment
-
SDS-PAGE and in-gel fluorescence scanning equipment
Procedure:
-
Probe Administration:
-
Prepare the probe solution (e.g., 25 nmol of Cy5-DCG-04 in 10% DMSO in sterile PBS).[11]
-
Administer the probe to the mice via intravenous (i.v.) injection.
-
-
Circulation and Tissue Harvest:
-
Allow the probe to circulate for a defined period (e.g., 2 hours).[11]
-
Euthanize the mice according to approved protocols.
-
Harvest tissues of interest (e.g., liver, spleen, kidney) and immediately flash-freeze in liquid nitrogen or proceed to homogenization.
-
-
Tissue Lysis and Analysis:
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Determine the protein concentration of the tissue lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the labeled proteases by scanning the gel with a fluorescence scanner.
-
Visualizations
Experimental Workflow for DCG-04 Labeling
Caption: Workflow for activity-based protein profiling of lysosomal proteases using DCG-04.
Signaling Pathway: Antigen Presentation (MHC Class II)
Caption: Role of cathepsins in the MHC Class II antigen presentation pathway.[4][11][16][17]
Signaling Pathway: Lysosome-Mediated Apoptosis
Caption: Involvement of lysosomal cathepsins in the intrinsic apoptosis pathway.[18][19]
References
- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Lysosomal cathepsin B plays an important role in antigen processing, while cathepsin D is involved in degradation of the invariant chain in ovalbumin-immunized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplex zymography captures stage-specific activity profiles of cathepsins K, L, and S in human breast, lung, and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the road to inflammation: Linking lysosome disruption, lysosomal protease release and necrotic death of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCG-04 Labeling in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active sites of cysteine cathepsins.[1] As a derivative of the well-characterized cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the catalytic cysteine residue within the enzyme's active site.[1][2] This specific and covalent labeling allows for the selective enrichment and identification of active cysteine proteases from complex biological samples, such as cell lysates and tissues, using mass spectrometry. The probe typically incorporates a biotin tag, enabling the affinity purification of labeled enzymes for subsequent proteomic analysis.[1][3] This application note provides detailed protocols for the use of DCG-04 in activity-based protein profiling (ABPP) workflows coupled with mass spectrometry, alongside data interpretation guidelines and relevant biological context.
Mechanism of Action
DCG-04 operates on the principle of mechanism-based inhibition. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This results in the formation of a stable, covalent thioether bond between the probe and the enzyme, effectively and irreversibly inactivating it. Because this reaction is dependent on the catalytic activity of the enzyme, DCG-04 selectively labels functionally active proteases.
Applications in Research and Drug Development
-
Identification of active proteases: DCG-04 enables the identification and quantification of active cysteine proteases in various biological contexts.
-
Drug discovery and target validation: It can be used to assess the potency and selectivity of novel inhibitors targeting cysteine proteases in a competitive profiling format.
-
Disease biomarker discovery: Changes in the activity of specific cysteine proteases, as measured by DCG-04 labeling, can serve as potential biomarkers for various diseases, including cancer and inflammatory disorders.
Quantitative Analysis of Active Cysteine Cathepsins
The following table summarizes representative quantitative data from a study utilizing DCG-04 to assess the activity of Cathepsin B and Cathepsin Z in polyp tissues from a mouse model of intestinal adenomas. The data, derived from densitometric analysis of western blots following DCG-04 labeling, is normalized to β-actin.
| Sample Condition | Active Cathepsin B (Normalized OD) | Active Cathepsin Z (Normalized OD) |
| Healthy Adjacent Tissue | 1.00 | 1.00 |
| Polyp Tissue | 3.50 | 2.50 |
| Polyp Tissue + Anti-TNFα Treatment | 1.50 | 2.40 |
| Polyp from Cathepsin B knockout | Not Detected | 2.30 |
Data adapted from a study on the role of cathepsins in intestinal polyposis.[4] Optical Density (OD) values are presented as a relative measure of active enzyme levels.
Signaling Pathway: Cysteine Cathepsin-Mediated Apoptosis
Cysteine cathepsins, upon their release from the lysosome into the cytosol, can initiate the intrinsic pathway of apoptosis. This is a critical signaling cascade in programmed cell death.
Caption: Cysteine Cathepsin Apoptosis Signaling Pathway.
Experimental Workflow for DCG-04 Labeling and Mass Spectrometry Analysis
The following diagram outlines the major steps involved in an activity-based protein profiling experiment using DCG-04.
Caption: DCG-04 Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Harvesting:
-
For adherent cells, wash the culture dish with ice-cold PBS.
-
Scrape the cells in the presence of ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to be compared.
-
Protocol 2: DCG-04 Labeling and Enrichment
-
DCG-04 Labeling:
-
To 1 mg of protein lysate, add DCG-04 to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
For competitive profiling, pre-incubate the lysate with an inhibitor for 30 minutes before adding DCG-04.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes at 95°C, or proceed directly to affinity purification.
-
-
Affinity Purification of Labeled Proteins:
-
Add streptavidin-conjugated magnetic beads to the labeled lysate.
-
Incubate for 1-2 hours at 4°C on a rotator to allow binding of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with a high-salt wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.5% NP-40).
-
Wash the beads twice with a low-salt wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Wash the beads once with PBS.
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead suspension (e.g., 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Acidify the peptides with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS using a suitable instrument and gradient.
-
Search the resulting data against a relevant protein database to identify and quantify the labeled proteins.
-
References
Application Notes and Protocols: Combining DCG-04 with Immunoprecipitation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of cellular biology and drug discovery, understanding protein function and interaction is paramount. DCG-04, an activity-based probe, has emerged as a powerful tool for labeling and identifying active cysteine cathepsins.[1][2][3] This small molecule covalently binds to the active site cysteine of these proteases, providing a snapshot of their functional state.[4][5] Immunoprecipitation (IP) is a robust technique for isolating a specific protein or protein complex from a heterogeneous mixture using a target-specific antibody.[6][7][8] The convergence of these two powerful methodologies—activity-based probing with DCG-04 and the specificity of immunoprecipitation—offers a novel and insightful approach to studying the biology of cysteine cathepsins and their interacting partners.
This document provides detailed application notes and protocols for the combined use of DCG-04 with various immunoprecipitation techniques, including standard Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation (ChIP). These protocols are designed to guide researchers in isolating and analyzing active enzyme populations, their binding partners, and their association with chromatin.
Principle of the Combined Technique
The core principle involves a sequential two-step process. First, active cysteine cathepsins within a biological sample (cell lysate or intact cells) are covalently labeled with DCG-04. This probe typically contains a reactive epoxide group that forms a stable thioether bond with the active site cysteine of the target protease, and a tag (e.g., biotin) for subsequent detection or enrichment.[4] Following the labeling of the active enzyme pool, an antibody specific to the protein of interest (either the cathepsin itself or a suspected interacting partner) is used to immunoprecipitate the target protein or protein complex. The presence of the DCG-04 tag on the immunoprecipitated cathepsin confirms that the isolated enzyme was in an active state.
Applications
The combination of DCG-04 and immunoprecipitation can be applied to:
-
Isolate and identify active cysteine cathepsins: By using a pan-cathepsin antibody, one can enrich the entire population of DCG-04-labeled (and therefore active) cathepsins.
-
Study enzyme activation and inhibition: This method allows for the specific analysis of the active pool of a particular cathepsin under different cellular conditions or in response to drug treatment.
-
Investigate protein-protein interactions of active enzymes (Co-IP): By targeting a non-cathepsin protein with an antibody, one can pull down its interacting partners. Subsequent detection of a DCG-04 signal would indicate an interaction with an active cysteine cathepsin.
-
Explore the role of active cathepsins in transcriptional regulation (ChIP): This combined approach can be used to determine if an active cysteine cathepsin is associated with specific DNA regions as part of a larger chromatin-modifying complex.
Experimental Workflow Visualization
The general workflow for combining DCG-04 with immunoprecipitation is depicted below.
Caption: General workflow for combining DCG-04 labeling with immunoprecipitation.
Protocol 1: DCG-04 Labeling Combined with Standard Immunoprecipitation (IP)
This protocol is designed to isolate a specific active cysteine cathepsin.
Materials and Reagents
-
Cells or tissues of interest
-
DCG-04 probe (with appropriate tag, e.g., biotin)
-
Lysis Buffer (e.g., RIPA buffer, or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Primary antibody against the target cathepsin
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Streptavidin-HRP for detection of biotinylated DCG-04
-
SDS-PAGE gels and Western blotting apparatus
Experimental Protocol
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
DCG-04 Labeling:
-
To 1 mg of total protein lysate, add DCG-04 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
Optional: Quench the reaction by adding an excess of a reducing agent like DTT (10 mM final concentration).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 30 minutes at 4°C with rotation. Pellet the beads and transfer the supernatant to a fresh tube.[9]
-
Add the primary antibody against the target cathepsin (use manufacturer's recommended dilution) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using an antibody against the target cathepsin to confirm successful immunoprecipitation.
-
To detect active cathepsins, probe the membrane with Streptavidin-HRP followed by a chemiluminescent substrate.
-
Data Presentation
| Sample | Input (Anti-Cathepsin) | Input (Streptavidin) | IP (Anti-Cathepsin) | IP (Streptavidin) | IgG Control |
| Untreated | Band at expected MW | Faint or no band | Band at expected MW | Faint or no band | No band |
| Treated | Band at expected MW | Band at expected MW | Band at expected MW | Strong band at expected MW | No band |
Protocol 2: DCG-04 Labeling Combined with Co-Immunoprecipitation (Co-IP)
This protocol aims to identify proteins interacting with an active cysteine cathepsin.
Methodology Visualization
Caption: Workflow for DCG-04 Co-IP to detect interactions with active cathepsins.
Experimental Protocol
The protocol is similar to the standard IP protocol with the following key modifications:
-
Lysis Buffer: Use a milder lysis buffer (e.g., non-denaturing buffer with 1% NP-40 or CHAPS) to preserve protein-protein interactions.[10]
-
Primary Antibody: The primary antibody should target the suspected interacting protein (the "bait"), not the cathepsin itself.
-
Washing: Washing steps should be gentle to avoid disrupting protein complexes. The number of washes may need to be optimized (typically 3-4 times).[10]
-
Controls: A crucial negative control is to perform the Co-IP in cells not treated with DCG-04 to ensure the streptavidin signal is dependent on the probe. An isotype-matched IgG control is also essential.[11]
Data Presentation
| Sample | IP: Anti-Bait (WB: Anti-Bait) | IP: Anti-Bait (WB: Streptavidin) | IP: IgG (WB: Anti-Bait) | IP: IgG (WB: Streptavidin) |
| DCG-04 Labeled | Band at bait MW | Band at cathepsin MW | No band | No band |
| Unlabeled | Band at bait MW | No band | No band | No band |
Protocol 3: DCG-04 Labeling Combined with Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the association of active cysteine cathepsins with specific DNA regions.
Experimental Protocol
-
Cross-linking and Cell Harvest:
-
DCG-04 Labeling of Intact Cells (optional, requires cell-permeable probe variant):
-
If a cell-permeable version of DCG-04 is used, pre-incubate cells with the probe before cross-linking. This step requires significant optimization.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.[14]
-
-
DCG-04 Labeling of Sheared Chromatin:
-
If labeling was not performed on intact cells, incubate the sheared chromatin with DCG-04 (1-5 µM) for 30-60 minutes at 37°C.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described in the standard IP protocol, using an antibody against the target cathepsin or a protein in the putative chromatin-associated complex.
-
Wash the immune complexes extensively with a series of low salt, high salt, and LiCl wash buffers to reduce non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[15]
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.[13]
-
Analyze the enriched DNA by qPCR, ChIP-seq, or microarray.
-
Data Presentation
| Gene Locus | Input (% of Total) | IP with Anti-Cathepsin (% of Input) | IP with IgG (% of Input) |
| Positive Control Locus | 100 | > 1% | < 0.1% |
| Negative Control Locus | 100 | < 0.1% | < 0.1% |
| Target Locus | 100 | (Experimental Value) | < 0.1% |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where an active cathepsin, identified through DCG-04 labeling, plays a role in a downstream cellular process.
Caption: A hypothetical pathway involving activation of a cysteine cathepsin.
Conclusion
The integration of DCG-04 activity-based probing with immunoprecipitation techniques provides a sophisticated and nuanced approach to studying the functional roles of cysteine cathepsins. These protocols offer a framework for researchers to specifically isolate and analyze the active populations of these enzymes and their molecular interactions. Careful optimization of labeling conditions, antibody selection, and wash steps will be critical for successful implementation. This combined methodology holds significant promise for advancing our understanding of cathepsin biology and for the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Cathepsin Activity in Real-Time Using DCG-04: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DCG-04, a potent, irreversible, and activity-based probe for monitoring the activity of cysteine cathepsins. These protocols are intended for researchers in academia and industry, including those involved in drug development, who are interested in the real-time analysis of cathepsin activity in various biological contexts.
Introduction to DCG-04
DCG-04 is a powerful tool for the study of cysteine cathepsins, a family of proteases implicated in a wide range of physiological and pathological processes, including cancer progression, immune responses, and neurodegenerative disorders. As an activity-based probe, DCG-04 covalently modifies the active-site cysteine of active cathepsins, allowing for their specific detection and quantification.[1] The probe consists of a peptide recognition sequence, an epoxide "warhead" that forms a covalent bond with the active site cysteine, and a tag (typically biotin or a fluorophore) for detection.[1] This mechanism-based labeling allows for the direct measurement of functional enzyme levels, a significant advantage over methods that only measure protein expression.
Mechanism of Action
DCG-04's utility lies in its specific, covalent modification of the active site of cysteine cathepsins. The epoxide electrophile within the DCG-04 structure is targeted by the nucleophilic cysteine residue in the enzyme's active site. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme. The attached reporter tag (e.g., biotin or a fluorescent dye) then allows for the visualization and quantification of the active enzyme population.
Caption: Mechanism of DCG-04 action.
Applications
DCG-04 can be utilized in a variety of applications to probe cathepsin activity:
-
Profiling Cathepsin Activity in Cell Lysates: Determine the relative activity of different cathepsins in cell or tissue extracts.
-
Real-Time Monitoring in Live Cells: Visualize the localization and changes in cathepsin activity within living cells using fluorescently tagged DCG-04.
-
Screening for Cathepsin Inhibitors: Assess the efficacy and specificity of potential drug candidates by measuring the displacement of DCG-04 binding.
-
Investigating Disease-Relevant Signaling Pathways: Elucidate the role of cathepsin activity in pathological processes such as cancer angiogenesis and inflammation.
Data Presentation
The following table summarizes quantitative data from a study utilizing DCG-04 to compare the activity of Cathepsin B and Cathepsin Z in intestinal polyps versus adjacent healthy tissue.[2][3] This data highlights the upregulation of cathepsin activity in a disease state.
| Target Cathepsin | Tissue Type | Mean Optical Density (OD units) | Fold Change (Polyp vs. Healthy) |
| Cathepsin B | Healthy Intestine | 6879 ± 651 | - |
| Adjacent Healthy Tissue | 7798 ± 993 | - | |
| Polyp | 17590 ± 883 | ~2.3 | |
| Cathepsin Z | Healthy Intestine | 2265 ± 595 | - |
| Adjacent Healthy Tissue | 3362 ± 752 | - | |
| Polyp | 9886 ± 971 | ~2.9 |
Experimental Protocols
Protocol 1: Analysis of Cathepsin Activity in Cell Lysates using Biotinylated DCG-04
This protocol describes the labeling of active cathepsins in cell or tissue lysates with biotinylated DCG-04, followed by detection via western blotting.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM sodium acetate (pH 5.5), 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100
-
Biotinylated DCG-04 (stock solution in DMSO)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blot imaging system
Workflow:
Caption: Workflow for lysate analysis.
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
DCG-04 Labeling:
-
Dilute the lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.
-
Add biotinylated DCG-04 to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
To include a negative control, pre-incubate a parallel sample with a broad-spectrum cathepsin inhibitor (e.g., JPM-OEt) for 30 minutes before adding DCG-04.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the signal using a western blot imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin) to compare cathepsin activity across different samples.
-
Protocol 2: Real-Time Imaging of Cathepsin Activity in Live Cells using Fluorescent DCG-04
This protocol outlines the use of a fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04) to visualize cathepsin activity in living cells via fluorescence microscopy.
Materials:
-
Cultured cells seeded on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Workflow:
Caption: Workflow for live cell imaging.
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
-
Probe Labeling:
-
Dilute the fluorescent DCG-04 probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
For a negative control, pre-treat cells with a cell-permeable cathepsin inhibitor for 30 minutes prior to adding the fluorescent probe.
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed PBS or culture medium to remove unbound probe.
-
If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
-
Imaging:
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization and intensity of the fluorescent signal, which corresponds to active cathepsin localization and levels.
-
Application Example: Monitoring Cathepsin B in Cancer Angiogenesis
Cathepsin B plays a crucial role in tumor progression and angiogenesis.[4][5] It can be secreted by cancer cells and contributes to the degradation of the extracellular matrix, facilitating endothelial cell migration and the formation of new blood vessels.[6] The activity of cathepsin B in this process can be monitored using DCG-04. One of the key pathways involved is the regulation of Vascular Endothelial Growth Factor (VEGF) expression, which can be influenced by the JAK/STAT signaling pathway.[6][7]
Caption: Cathepsin B's role in angiogenesis.
By using DCG-04, researchers can quantify the activity of Cathepsin B in the tumor microenvironment and correlate it with the expression of downstream effectors like VEGF. This approach is valuable for assessing the efficacy of anti-angiogenic therapies that may target cathepsin activity.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Imaging of Cysteine-Cathepsin Activity Reveals Dynamics of Focal Inflammation, Angiogenesis, and Polyp Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Regulates the Intrinsic Angiogenic Threshold of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B and uPAR Knockdown Inhibits Tumor-induced Angiogenesis by Modulating VEGF Expression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B and uPAR knockdown inhibits tumor-induced angiogenesis by modulating VEGF expression in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DCG-04 as a Probe for Phagocytosis Research
Introduction
DCG-04 is a potent, biotinylated, activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases.[1][2] It is a derivative of the irreversible cysteine protease inhibitor JPM-565.[1] In the context of phagocytosis research, DCG-04 serves as an invaluable tool for investigating the proteolytic environment within the phagosome. As professional phagocytes, such as macrophages and dendritic cells, internalize pathogens or other particles, the resulting phagosome undergoes a maturation process involving fusion with endosomes and lysosomes.[3][4] This maturation acidifies the phagosomal lumen and introduces a host of hydrolytic enzymes, including cysteine cathepsins, which are crucial for antigen processing and pathogen degradation.[1][4]
Because DCG-04 is not cell-permeable on its own, it can be coupled to particles like latex beads.[1][5] When these beads are phagocytosed, the DCG-04 probe is delivered specifically to the phagosome. Inside this organelle, it reacts with active cysteine proteases, effectively "tagging" them.[1] Subsequent cell lysis and analysis via streptavidin blotting allow for the identification and semi-quantification of active cathepsins within the phagosome at different stages of maturation.[1] This methodology provides a dynamic snapshot of the proteolytic activity that a phagocytosed particle is subjected to.
Key Applications
-
Profiling Phagosomal Protease Activity: Elucidating which specific cysteine proteases are active within the phagosome and at what stage of maturation they appear.[1]
-
Studying Phagosome Maturation: Tracking the acquisition of proteolytic activity as the phagosome fuses with endo-lysosomal compartments.[1]
-
Investigating Antigen Processing: Understanding the proteolytic steps involved in the breakdown of phagocytosed antigens by antigen-presenting cells (APCs).[1]
-
Evaluating Effects of Modulators: Assessing how drugs or genetic modifications affect the proteolytic capacity of phagosomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from experiments utilizing DCG-04 to probe phagocytosis.
Table 1: Cysteine Proteases Identified by DCG-04 in Phagocytes
| Cell Type | Identified Active Proteases | Reference |
| J774 Macrophage Cell Line | Cathepsin B, Cathepsin S, Cathepsin L, Cathepsin Z | [1] |
| Bone Marrow-Derived APCs | Cathepsin B, Cathepsin S, Cathepsin L, Cathepsin Z (and a more complex pattern than cell lines) | [1] |
| Rat Liver Cell Extracts | Cathepsin B, Cathepsin H, Cathepsin L, Cathepsin Z, Cathepsin C | [1] |
Table 2: Experimental Conditions and Pharmacological Controls
| Parameter | Condition / Reagent | Concentration | Effect on DCG-04 Labeling | Reference |
| Probe Concentration | DCG-04 for bead coating | 0.1 - 1 µM | Maximal labeling achieved at 0.1 µM | [1] |
| Phagocytosis Inhibitor | Cytochalasin D | 10 µg/ml | Abolished labeling | [1] |
| Incubation Temperature | 4°C | N/A | Abolished labeling | [1] |
| Vacuolar H+-ATPase Inhibitor | Concanamycin B (ConB) | 20 nM | Abolished labeling | [1] |
| Cysteine Protease Inhibitor | Leupeptin | 1 mM | Completely abolished in vivo labeling | [1] |
| Post-Lysis Control | JPM-565 (in lysis buffer) | 100 µM | Suppressed post-lysis labeling artifacts | [1] |
Experimental Protocols
Protocol 1: Probing Phagosomal Cysteine Protease Activity in Live Macrophages
This protocol details the use of DCG-04-coated latex beads to label active cysteine proteases within the phagosomes of live cells.[1]
Materials:
-
J774 macrophage cells (or other phagocytic cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
12-well tissue culture plates
-
Streptavidin-coated carboxylated latex beads (2 µm diameter)
-
DCG-04 probe
-
JPM-565 inhibitor
-
Phosphate-buffered saline (PBS)
-
Reducing SDS-PAGE sample buffer
-
Inhibitors for controls (optional): Cytochalasin D, Concanamycin B, Leupeptin
Procedure:
-
Cell Culture:
-
One day prior to the experiment, plate J774 cells in 12-well plates at a density of 0.5 x 10^6 cells per well.
-
-
Preparation of DCG-04 Coated Beads:
-
Incubate streptavidin-coated latex beads with 0.1 µM DCG-04 in PBS for 60 minutes at room temperature with gentle agitation.
-
Wash the beads twice with PBS to remove unbound DCG-04.
-
Resuspend the washed, DCG-04-coated beads in complete culture medium.
-
-
Pulse-Chase Experiment:
-
Wash the plated J774 cells once with fresh medium.
-
Pulse: Add 500 µL of the medium containing DCG-04-coated beads to each well. Incubate at 37°C for the desired pulse time (e.g., 30 minutes).
-
Wash: Remove the bead-containing medium and wash the cells three times with fresh medium by gentle agitation to remove excess, non-phagocytosed beads.
-
Chase: Add fresh, pre-warmed medium to the cells and incubate at 37°C for the desired chase time (e.g., 60 minutes). This allows for the maturation of the phagosomes.
-
-
Control Experiments (Recommended):
-
Negative Control (4°C): Perform the pulse and chase steps at 4°C to inhibit phagocytosis.
-
Pharmacological Inhibition: Pre-incubate cells for 60 minutes with inhibitors (e.g., 10 µg/ml Cytochalasin D, 1 mM Leupeptin, or 20 nM Concanamycin B) before the pulse-chase steps.[1]
-
Post-Lysis Artifact Control: Prepare the final lysis buffer (Step 5) with an excess of non-biotinylated JPM-565 (100 µM) to prevent any labeling that might occur after cell lysis.[1]
-
-
Cell Lysis and Sample Preparation:
-
After the chase period, aspirate the medium.
-
Lyse the cells directly in the well by adding reducing SDS-PAGE sample buffer containing 100 µM JPM-565.
-
-
Analysis:
-
Separate the protein lysates using SDS-PAGE (e.g., a 12.5% gel).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe for biotinylated proteins using streptavidin conjugated to horseradish peroxidase (HRP).
-
Visualize the labeled proteases using an appropriate chemiluminescent substrate. The bands correspond to the active cysteine proteases that reacted with DCG-04 inside the phagosome.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for probing phagosomal protease activity using DCG-04.
Caption: Key stages of phagocytosis from receptor binding to phagolysosome formation.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Application Notes and Protocols for DCG-04 Labeling in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, irreversible, and biotin-tagged activity-based probe (ABP) designed to target the active site of papain-family cysteine proteases, primarily cathepsins. Its high specificity is conferred by an epoxysuccinate "warhead" that covalently binds to the active site cysteine of these enzymes. Due to its peptide-based structure, DCG-04 is not cell-permeable on its own. Therefore, labeling of intracellular cathepsins in living cells requires a delivery mechanism. The most common and effective method for phagocytic cells, such as macrophages and dendritic cells, is the conjugation of DCG-04 to beads, which are then internalized through phagocytosis. This document provides detailed protocols for the preparation of DCG-04-coated beads and their application in live-cell labeling experiments, as well as methods for assessing probe-induced cytotoxicity and subsequent analysis.
Mechanism of Action
DCG-04 functions as a mechanism-based inhibitor. The probe's peptide backbone directs it to the active site of target cysteine proteases. The epoxide electrophile then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inhibition and stable labeling of the active enzyme. The integrated biotin tag allows for subsequent detection and affinity purification of the labeled proteases.
Caption: Mechanism of DCG-04 covalent labeling of active cysteine cathepsins.
Quantitative Data Summary
While specific cytotoxicity data for DCG-04 is not extensively published and is highly cell-type dependent, the following table summarizes recommended starting concentrations for labeling experiments based on published literature. It is strongly recommended to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions using the protocol provided in this document.
| Parameter | Application | Recommended Concentration Range | Notes |
| DCG-04 Concentration | Labeling in Cell Lysates | 5 µM - 100 µM | Optimal concentration varies by cell type and cathepsin abundance. Titration is recommended. |
| Bead Coating (in vitro) | 0.1 µM | Maximal labeling signal in live phagocytic cells was achieved when beads were coated with this concentration. | |
| Cell Viability (CC50) | Live Cell Labeling | To be determined experimentally | Cytotoxicity is cell-type and concentration-dependent. A cell viability assay (e.g., MTT or MTS) is required to establish the non-toxic working concentration. |
Experimental Protocols
Protocol 1: Preparation of DCG-04-Coated Streptavidin Beads
This protocol details the coupling of biotinylated DCG-04 to streptavidin-coated beads, preparing them for live-cell phagocytosis assays.
Materials:
-
DCG-04 (biotinylated)
-
Streptavidin-coated magnetic or latex beads (e.g., Dynabeads M-280 Streptavidin, or similar)
-
Binding & Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Tube rotator/mixer
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Bead Resuspension: Vortex the stock vial of streptavidin-coated beads for >30 seconds to ensure a homogenous suspension.
-
Transfer Beads: Transfer the required volume of beads for your experiment to a new microcentrifuge tube. (Note: Binding capacity can vary by manufacturer; refer to their specifications. A typical starting point is 50-100 µL of bead slurry per labeling condition).
-
Bead Washing and Equilibration: a. Place the tube on a magnetic rack to pellet the beads (or centrifuge if using non-magnetic beads). Carefully aspirate and discard the supernatant. b. Remove the tube from the rack and add a volume of Binding & Wash Buffer equal to the initial volume of beads. Resuspend the beads by gentle pipetting or vortexing. c. Repeat the wash step (a-b) two more times for a total of three washes. This removes preservatives and equilibrates the beads.
-
DCG-04 Binding: a. After the final wash, pellet the beads and discard the supernatant. b. Resuspend the washed beads in Binding & Wash Buffer containing the desired concentration of DCG-04. A concentration of 0.1 µM has been shown to be effective for maximal labeling in live cells. c. Incubate the bead-DCG-04 suspension for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Final Washes: a. Pellet the DCG-04-coated beads and discard the supernatant which contains unbound probe. b. Wash the beads three times with fresh Binding & Wash Buffer to remove any non-bound DCG-04.
-
Resuspension for Cell Treatment: After the final wash, resuspend the DCG-04-coated beads in complete cell culture medium appropriate for your target cells. The beads are now ready for addition to live cells.
Protocol 2: Live-Cell Labeling of Phagocytic Cells (Pulse-Chase)
This protocol describes the labeling of active cathepsins within the phagosomes of live phagocytic cells using DCG-04-coated beads.
Materials:
-
Phagocytic cells (e.g., J774, RAW264.7, or primary macrophages) plated in a suitable format (e.g., 12-well plate).
-
Prepared DCG-04-coated beads in complete cell culture medium (from Protocol 1).
-
Complete cell culture medium (pre-warmed to 37°C).
-
PBS (pre-warmed to 37°C).
-
1x SDS-PAGE reducing sample buffer (Laemmli buffer).
Procedure:
-
Cell Plating: Seed cells at an appropriate density to be sub-confluent at the time of the experiment (e.g., 0.5 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Pulse Step: a. Aspirate the culture medium from the cells. b. Add the suspension of DCG-04-coated beads in fresh, pre-warmed medium to the cells. c. Incubate for 30 minutes at 37°C in a CO2 incubator to allow for phagocytosis of the beads. This is the "pulse" phase.
-
Washing: a. After the pulse, gently wash the cells three times with pre-warmed complete medium to remove any excess, non-phagocytosed beads. Agitate the plate gently during washing.
-
Chase Step: a. Add fresh, pre-warmed complete medium to the cells. b. Incubate for 60 minutes at 37°C in a CO2 incubator. This "chase" period allows the bead-containing phagosomes to mature and fuse with endo-lysosomal compartments where active cathepsins are located.
-
Cell Lysis: a. After the chase, aspirate the medium. b. Immediately add 100 µL of hot (95°C) 1x reducing SDS sample buffer directly to the well to lyse the cells and denature proteins, preventing any post-lysis labeling. c. Scrape the cells, collect the lysate, and heat at 95°C for 5-10 minutes. Shear DNA with a syringe or by sonication if the lysate is viscous.
-
Analysis: The samples are now ready for analysis by SDS-PAGE followed by streptavidin blotting to visualize the biotin-labeled cathepsins.
Caption: Experimental workflow for live-cell labeling using DCG-04-coated beads.
Protocol 3: Assessing Cell Viability (MTT Assay)
This protocol provides a general method to determine the cytotoxicity of DCG-04-coated beads on your specific cell line, allowing for the determination of a non-toxic working concentration.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
DCG-04-coated beads prepared at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for no-cell controls (medium only) and untreated cell controls.
-
Treatment: a. Prepare serial dilutions of the DCG-04-coated bead suspension in complete culture medium. b. Remove the medium from the cells and add the different concentrations of bead suspensions. Also include wells with untreated cells (medium only) and a vehicle control (beads without DCG-04 if applicable). c. Incubate for a period equivalent to your planned labeling experiment (e.g., 90 minutes for the pulse-chase protocol).
-
MTT Addition: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 100 µL). b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: a. After the MTT incubation, add 100 µL of Solubilization Solution to each well. b. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. The solution should turn purple.
-
Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background if desired.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Express the viability of treated cells as a percentage of the untreated control cells. c. Plot cell viability (%) against the concentration of DCG-04-coated beads to determine the cytotoxic concentration 50 (CC50).
Limitations and Considerations
-
Cell Permeability: Unmodified DCG-04 is not cell-permeable. The protocols described here are primarily for phagocytic cells. For non-phagocytic cells, alternative delivery methods such as conjugation to a cell-penetrating peptide or a receptor-targeting ligand would be necessary.
-
Cytotoxicity: The delivery vehicle (e.g., latex beads) and the probe itself may exert cytotoxic effects. It is imperative to perform viability assays to ensure that the observed effects are not due to cell death.
-
Specificity: DCG-04 is a broad-spectrum inhibitor of papain-family cysteine proteases. Identifying the specific cathepsin(s) labeled may require further downstream analysis, such as immunoprecipitation or mass spectrometry.
-
Troubleshooting: Low labeling signal can be due to several factors, including low target enzyme activity, inefficient bead uptake, or use of a DCG-04 concentration that is too low. Conversely, high background can result from insufficient washing of beads or non-specific binding. Each step should be optimized for the specific cell type and experimental setup.
DCG-04: Illuminating the Activity of Parasite Cysteine Proteases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful, broad-spectrum, activity-based probe (ABP) that has become an indispensable tool in the study of parasite cysteine proteases. As a derivative of the natural irreversible cysteine protease inhibitor E-64, DCG-04 covalently modifies the active site cysteine of papain-like cysteine proteases (clan CA), providing a versatile handle for their detection, identification, and functional characterization. This document provides detailed application notes and protocols for the use of DCG-04 in parasite protease research, aiding in the discovery of novel drug targets and the elucidation of critical biological pathways.
Parasitic cysteine proteases are crucial for a variety of processes essential for parasite survival, including host cell invasion, nutrient acquisition, and immune evasion.[1][2] Understanding the activity and function of these enzymes is therefore a key aspect of developing new anti-parasitic therapies. DCG-04 enables researchers to move beyond traditional gene or protein expression analysis to directly assess the functional state of these critical enzymes within a complex biological sample.
Principle of DCG-04-Based Activity-Based Protein Profiling (ABPP)
DCG-04 consists of three key components: an epoxide "warhead" that irreversibly binds to the active site cysteine of target proteases, a peptide recognition sequence, and a reporter tag (e.g., biotin, a fluorophore, or a radioisotope).[3][4] This design allows for the specific labeling of active proteases, as the probe's reactivity is dependent on the catalytic activity of the enzyme.
The general workflow for DCG-04-based ABPP involves the incubation of a parasite lysate or intact parasites with the probe, followed by the detection and/or purification of the labeled proteases. The choice of reporter tag dictates the downstream application. Biotinylated DCG-04 is ideal for affinity purification of labeled enzymes for subsequent identification by mass spectrometry.[5] Fluorescently tagged DCG-04 allows for in-gel visualization and quantification of active proteases, while radiolabeled versions offer high sensitivity for detection.
Applications of DCG-04 in Parasite Protease Research
DCG-04 has been instrumental in advancing our understanding of cysteine protease function in a range of parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Giardia lamblia.
-
Identification of Novel Drug Targets: By profiling the active cysteine proteases in different life cycle stages of a parasite, researchers can identify enzymes that are essential for parasite viability. These active proteases represent potential targets for the development of novel therapeutics.[6]
-
Functional Characterization of Proteases: DCG-04 can be used to investigate the role of specific proteases in biological processes such as host cell invasion. For example, it has been used to identify cysteine proteases involved in erythrocyte rupture by P. falciparum.[5]
-
Screening and Specificity Profiling of Inhibitors: In a competitive ABPP format, a library of potential inhibitors can be screened for their ability to block the binding of DCG-04 to its target proteases. This allows for the determination of inhibitor potency and selectivity against a panel of active enzymes in a native biological context.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DCG-04 in parasite research, compiled from various studies.
| Parameter | Plasmodium falciparum | Trypanosoma cruzi | Giardia lamblia | Reference(s) |
| DCG-04 Concentration | 1 µM (in lysate) | 0.1 - 50 µM (in lysate) | Not specified | [7][8] |
| Incubation Time | 1 hour | Not specified | 30 minutes | [1][7] |
| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature | [1][7] |
| Reporter Tags Used | Biotin, Radiolabel (¹²⁵I), Fluorophores (e.g., Cy5) | Radiolabel (¹²⁵I) | Radiolabel (¹²⁵I), BODIPY | [1][3][5][8] |
Table 1: Recommended DCG-04 Labeling Conditions in Parasite Lysates.
| Parasite | Protease Target(s) Identified with DCG-04 | Biological Process Implicated | Reference(s) |
| Plasmodium falciparum | Falcipain-1, Falcipain-2, Falcipain-3 | Host cell egress, Hemoglobin degradation | [5] |
| Trypanosoma cruzi | Cruzain (processed, active form) | Immune evasion, Intracellular development | [8] |
| Giardia lamblia | Clan CA cysteine proteases | Encystation | [1] |
Table 2: Examples of Parasite Cysteine Proteases Targeted by DCG-04.
Experimental Protocols
Protocol 1: In-gel Fluorescence Profiling of Active Cysteine Proteases in Parasite Lysates
This protocol describes the labeling of active cysteine proteases in a parasite lysate with a fluorescently tagged DCG-04 probe (e.g., Cy5-DCG-04) and visualization by in-gel fluorescence scanning.
Materials:
-
Parasite cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail without cysteine protease inhibitors)
-
Fluorescent DCG-04 probe (e.g., Cy5-DCG-04) dissolved in DMSO
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Resuspend the parasite pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
DCG-04 Labeling:
-
Dilute the parasite lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.
-
Add the fluorescent DCG-04 probe to a final concentration of 1 µM. For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64, 10 µM) for 30 minutes before adding the DCG-04 probe.
-
Incubate the reaction at room temperature for 1 hour.
-
-
SDS-PAGE and In-gel Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
Protocol 2: Affinity Purification of Biotin-DCG-04 Labeled Proteases for Mass Spectrometry
This protocol outlines the enrichment of biotin-DCG-04 labeled proteases from a parasite lysate using streptavidin affinity chromatography for subsequent identification by mass spectrometry.
Materials:
-
Parasite lysate (prepared as in Protocol 1)
-
Biotinylated DCG-04 probe dissolved in DMSO
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
Mass spectrometry-compatible silver stain or Coomassie stain
Procedure:
-
Biotin-DCG-04 Labeling:
-
Label the parasite lysate with biotinylated DCG-04 as described in Protocol 1, steps 2a-2c.
-
-
Affinity Purification:
-
Add streptavidin beads to the labeled lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step multiple times.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest for in-gel digestion and subsequent analysis by mass spectrometry.
-
Visualizations
Caption: Workflow for fluorescent labeling of parasite proteases.
Caption: Workflow for affinity purification and identification.
Caption: Logic of competitive activity-based protein profiling.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. msbioworks.com [msbioworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing DCG-04 Concentration for Cell Lysate Labeling
Welcome to the technical support center for the optimization of DCG-04 concentration in cell lysate labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and what is its primary application?
DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine proteases, particularly those belonging to the papain family.[1][2][3] Its structure includes an epoxide "warhead" that reacts with the catalytic cysteine residue in the active site of these enzymes.[4] DCG-04 is often biotinylated, allowing for the detection and affinity purification of labeled proteases from complex biological samples like cell lysates.[1][3] It is a valuable tool for profiling the activity of cysteine cathepsins.[5][6]
Q2: Which cysteine proteases are targeted by DCG-04?
DCG-04 has been shown to label a range of cysteine proteases. In various cell and tissue lysates, it has been reported to target cathepsins B, C, H, J, K, L, S, V, and X.[4] Specifically, in J774 macrophage cell lysates, DCG-04 has been used to identify active Cathepsins B, L, and S.[1]
Q3: How does the mechanism of DCG-04 labeling work?
DCG-04 functions as a mechanism-based inhibitor. The probe mimics a substrate and enters the active site of a cysteine protease. The epoxide ring of DCG-04 is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable, covalent thioether bond, effectively "locking" the probe onto the enzyme.[3][4] This covalent modification allows for the subsequent detection or enrichment of the active protease.
Troubleshooting Guide
Problem 1: No or weak signal from labeled proteases.
Possible Cause 1: Suboptimal DCG-04 Concentration.
-
Solution: The optimal concentration of DCG-04 can vary depending on the cell type and the abundance of active proteases. It is recommended to perform a concentration titration to determine the ideal concentration for your specific experiment. A typical starting range for cell lysates is between 1-10 µM.[1] In some cases, concentrations as high as 50 µM or 100 µM have been used.[1]
Possible Cause 2: Incorrect Incubation Time or Temperature.
-
Solution: Ensure sufficient incubation time and an appropriate temperature to allow for the covalent modification to occur. A common protocol involves incubating the cell lysate with DCG-04 for 30 to 60 minutes at 37°C.[1]
Possible Cause 3: Inactive Proteases.
-
Solution: DCG-04 only labels active cysteine proteases. If the proteases in your lysate are inactive or have been inhibited, no labeling will occur. Ensure that your lysis and labeling buffers do not contain inhibitors of cysteine proteases. The inclusion of a reducing agent like DTT (e.g., 2 mM) in the labeling buffer can help maintain the active state of the catalytic cysteine.[4]
Possible Cause 4: Incorrect pH of the Lysis/Labeling Buffer.
-
Solution: The activity of many cysteine proteases is optimal at an acidic pH. Lysis and labeling are often performed in a buffer with a pH of around 5.0 to 5.5.[1][4] Using a neutral or alkaline pH may result in reduced protease activity and consequently, weaker labeling.
Problem 2: High background or non-specific bands.
Possible Cause 1: Excess DCG-04 Concentration.
-
Solution: While a sufficient concentration is needed for labeling, excessive amounts of DCG-04 can lead to non-specific binding and high background. Refer to your concentration titration experiment to use the lowest effective concentration that provides a clear signal for your target proteases.
Possible Cause 2: Contaminants in the Lysate.
-
Solution: Ensure proper sample preparation to minimize contaminants. This includes washing cells with PBS to remove any residual media and serum before lysis.[7]
Possible Cause 3: Off-target Labeling.
-
Solution: While DCG-04 is selective for cysteine proteases, at very high concentrations, some off-target labeling may occur.[8][9][10] To confirm the specificity of your labeling, include a negative control where the lysate is pre-incubated with a broad-spectrum, non-biotinylated cysteine protease inhibitor, such as E-64 or JPM-565, before adding DCG-04.[1] This should block the labeling of the target proteases.
Data Presentation
Table 1: Recommended DCG-04 Concentration Ranges for Cell Lysate Labeling
| Application | Cell/Tissue Type | Recommended Concentration Range | Reference |
| General Lysate Labeling | Various | 1 - 10 µM (starting point) | [1] |
| Macrophage Lysates (J774) | Mouse Macrophage | Titration up to 100 µM | [1] |
| Liver Lysates | Rat | Not specified, but used for profiling | [4] |
| Purified Cathepsin X | Purified Enzyme | 100 µM (as an inhibitor for control) | [4] |
Table 2: Typical Incubation Parameters for DCG-04 Labeling
| Parameter | Recommended Condition | Reference |
| Incubation Temperature | 25°C - 40°C | [1][11] |
| Incubation Time | 30 - 60 minutes | [1] |
Experimental Protocols
Protocol 1: Titration of DCG-04 for Optimal Concentration in Cell Lysates
-
Prepare Cell Lysate:
-
Set up Labeling Reactions:
-
Aliquot equal amounts of protein lysate (e.g., 25-50 µg) into separate microcentrifuge tubes.
-
Prepare a serial dilution of DCG-04 in the lysis buffer.
-
Add increasing concentrations of DCG-04 to the lysate aliquots (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a negative control with no DCG-04.
-
For a specificity control, pre-incubate one sample with a non-biotinylated inhibitor like JPM-565 (e.g., 25 µM) for 30 minutes before adding DCG-04.[1]
-
-
Incubation:
-
Incubate the reactions for 60 minutes at 37°C.[1]
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5-10 minutes.[1]
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Detect the biotinylated proteins using streptavidin conjugated to a reporter enzyme (e.g., HRP) followed by chemiluminescence detection.[1]
-
The optimal DCG-04 concentration will be the lowest concentration that gives a strong and specific signal for the target proteases with minimal background.
-
Visualizations
Caption: Workflow for optimizing DCG-04 concentration.
Caption: Troubleshooting logic for weak or no signal.
Caption: Mechanism of DCG-04 labeling of active proteases.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. neb.com [neb.com]
- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the signal-to-noise ratio with DCG04.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the DCG04 probe and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1][2] It is a derivative of the general cysteine protease inhibitor E-64 and contains a biotin tag for detection.[3][4] The probe's epoxide electrophile irreversibly binds to the catalytic cysteine residue in the active site of these proteases.[2] This mechanism ensures that only active enzymes are labeled, providing a functional readout of cathepsin activity.
Q2: What are the common applications of this compound?
This compound is widely used for:
-
Activity-based protein profiling (ABPP): Identifying and quantifying active cysteine cathepsins in complex biological samples like cell lysates and tissues.[2][3]
-
Visualization of active cathepsins: The biotin tag allows for detection via streptavidin-conjugated reporters, enabling visualization by methods such as western blotting and microscopy.
-
Drug discovery: Screening for and characterizing the selectivity of cathepsin inhibitors.
Q3: How can I improve the signal-to-noise ratio in my this compound experiments?
Improving the signal-to-noise ratio (SNR) involves maximizing the specific signal from active cathepsins while minimizing background noise.[5][6] Key areas for optimization include experimental protocols, buffer conditions, and detection methods. The following troubleshooting guide provides detailed steps to address common issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Weak or No Signal
A weak or absent signal can result from several factors, from inactive enzymes to suboptimal labeling conditions.
| Possible Cause | Recommended Solution |
| Inactive Cysteine Cathepsins | Ensure that your sample preparation method preserves enzyme activity. Avoid repeated freeze-thaw cycles. Prepare fresh lysates before each experiment. |
| Suboptimal pH of Lysis/Labeling Buffer | Cysteine cathepsins are most active at an acidic pH (typically 4.5-6.5).[7] Prepare your lysis and labeling buffers within this pH range to ensure optimal enzyme activity. |
| Insufficient this compound Concentration | Titrate the concentration of this compound to find the optimal level for your specific sample type and protein concentration. Start with a concentration range of 1-10 µM. |
| Inadequate Incubation Time | Optimize the incubation time for this compound labeling. A typical starting point is 30-60 minutes at room temperature or 37°C. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release lysosomal cathepsins. Mechanical disruption (e.g., sonication) in the presence of a suitable detergent can be effective. |
| Degraded this compound Probe | Store the this compound probe as recommended by the manufacturer, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles. |
Issue 2: High Background
High background can obscure the specific signal and lead to false positives.
| Possible Cause | Recommended Solution |
| Non-specific Binding of this compound | Include a negative control by pre-incubating your sample with an excess of a broad-spectrum cysteine protease inhibitor, such as E-64, before adding this compound.[3] This will block the active sites of cathepsins, and any remaining signal can be considered non-specific. |
| Non-specific Binding of Detection Reagent | Block the membrane (for western blotting) or cells/tissue (for microscopy) with an appropriate blocking agent (e.g., bovine serum albumin, non-fat dry milk) to prevent non-specific binding of the streptavidin-conjugate. |
| Excess this compound Probe | Reduce the concentration of the this compound probe. Excess probe can bind non-specifically to other proteins. |
| Insufficient Washing Steps | Increase the number and/or duration of washing steps after incubation with the this compound probe and the detection reagent to remove unbound molecules. |
Experimental Protocols
Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 50 mM sodium acetate (pH 5.5), 0.1% Triton X-100, and 1 mM DTT.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
This compound Labeling:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in the lysis buffer.
-
For a negative control, pre-incubate a sample with 10 µM E-64 for 30 minutes at room temperature.
-
Add this compound to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection by Western Blot:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 6. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Technical Support Center: Overcoming Permeability Issues with the DCG04 Probe
Welcome to the technical support center for DCG04, an activity-based probe for cysteine cathepsins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments, particularly concerning cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is not a cell line; it is a chemical probe used to label and detect active cysteine cathepsins.[1][2] It is a multivalent ligand for the mannose-6-phosphate receptor and functions as an activity-based probe that covalently modifies the active site of these proteases.[1]
Q2: Is the this compound probe cell-permeable?
A2: No, this compound is generally considered not to be cell-permeable.[3] This is a critical factor to consider when designing experiments to label intracellular cathepsins in live cells.
Q3: What are the primary applications of this compound?
A3: this compound is primarily used for labeling a broad range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X, in cell and tissue lysates.[2] It is a valuable tool for profiling cathepsin activity in various biological samples.
Q4: How does this compound work?
A4: this compound contains an epoxide reactive group that forms a covalent bond with the active site thiol of cysteine cathepsins.[3][4] The probe also typically includes a biotin tag for detection via streptavidin-based methods or a fluorescent tag for direct visualization.[2][3]
Troubleshooting Guide: Intracellular Labeling with this compound
This guide addresses common issues and questions related to achieving successful intracellular labeling with the this compound probe.
| Problem/Question | Possible Cause | Suggested Solution |
| No or weak intracellular signal from this compound in live cells. | This compound is not cell-permeable. | The cell membrane needs to be permeabilized to allow the probe to enter the cell and reach its intracellular targets. |
| How can I permeabilize cells for this compound labeling? | The chosen permeabilization method may be too harsh or incompatible with cathepsin activity. | Use mild, non-denaturing detergents like digitonin or saponin at optimized concentrations and incubation times. Physical methods like electroporation can also be considered. |
| My cathepsin activity is lost after permeabilization. | The permeabilization agent is denaturing the target enzymes. | Titrate the concentration of the permeabilization agent to the lowest effective concentration. Reduce the incubation time and temperature. Screen different permeabilization agents. |
| I am seeing non-specific labeling or high background. | The probe concentration may be too high, or the washing steps may be insufficient. | Optimize the this compound concentration by performing a dose-response experiment. Increase the number and duration of wash steps after probe incubation. |
| How do I confirm that my this compound probe is active? | The probe may have degraded, or the experimental conditions may not be optimal for its activity. | Perform a positive control experiment by labeling a cell lysate known to contain active cathepsins. This will verify the probe's integrity and the suitability of the buffer conditions. |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cell Lysates with this compound (Positive Control)
This protocol is designed to verify the activity of the this compound probe and confirm the presence of active cathepsins in your cell sample.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 1% Triton X-100)
-
This compound probe (e.g., 10 µM stock in DMSO)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of protein lysate (e.g., 50 µg) with the this compound probe (e.g., 1 µM final concentration) for 30-60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP.
-
Detect the biotinylated cathepsins using a chemiluminescence substrate.
Protocol 2: Permeabilization of Live Cells for this compound Labeling
This protocol provides a general guideline for permeabilizing live cells to allow for intracellular this compound labeling. Optimization will be required for different cell types.
Materials:
-
Adherent or suspension cells
-
Permeabilization buffer (e.g., PBS with 0.01-0.1% saponin or digitonin)
-
This compound probe
-
Wash buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescently-conjugated streptavidin (if using a biotinylated this compound)
-
Microscopy imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells in the permeabilization buffer for a short period (e.g., 5-15 minutes) at room temperature. The optimal concentration and time should be determined empirically.
-
Remove the permeabilization buffer and wash the cells with PBS.
-
Incubate the permeabilized cells with the this compound probe at the desired concentration and time.
-
Wash the cells multiple times with PBS to remove the unbound probe.
-
Fix the cells with a suitable fixative.
-
If using a biotinylated probe, incubate with fluorescently-conjugated streptavidin.
-
Wash the cells and prepare for imaging.
Visualizations
Caption: Troubleshooting workflow for poor intracellular this compound labeling.
Caption: this compound mechanism and the cell permeability barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Best practices for storing and handling DCG04.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for working with DCG04, an activity-based probe for cysteine cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable, irreversible inhibitor of cysteine cathepsins.[1][2][3][4] It is widely used as an activity-based probe (ABP) to label and identify active cysteine proteases in complex biological samples such as cell lysates and living cells.[1][5][6] Its structure includes an epoxide warhead that covalently modifies the active site cysteine of the target protease, and a biotin tag for subsequent detection and affinity purification.[2][6]
Q2: How should I store and handle this compound powder?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be stored at room temperature for a few weeks. It is shipped as a non-hazardous chemical at ambient temperature.
Q3: How do I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term use, aliquots can be stored at -20°C for up to one month.
Q4: What is the mechanism of action of this compound?
This compound is a mechanism-based inhibitor. Its epoxide electrophile forms a covalent bond with the nucleophilic cysteine residue in the active site of cysteine cathepsins. This irreversible binding allows for the specific labeling of active proteases.
Storage and Stability Data
Proper storage of this compound is crucial for maintaining its activity. The following table summarizes the recommended storage conditions and stability for both the solid compound and solutions in DMSO.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins using this compound
This protocol outlines a general workflow for the labeling of active cysteine cathepsins in cell lysates.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitors excluding cysteine protease inhibitors)
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
This compound Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.
-
Add DTT to a final concentration of 1 mM to ensure the active site cysteines are in a reduced state.
-
Add this compound to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with streptavidin-HRP conjugate to detect biotinylated (this compound-labeled) proteins.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
Troubleshooting Guide
Issue: No or Weak Signal
| Possible Cause | Recommendation |
| Inactive this compound | Ensure this compound has been stored correctly. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles. |
| Inactive Cysteine Proteases | Prepare fresh lysates. Ensure the lysis buffer does not contain cysteine protease inhibitors. Add a reducing agent like DTT to the labeling reaction to maintain the active site cysteine in a reduced state. |
| Insufficient Labeling | Optimize the this compound concentration (try a range from 1-10 µM). Increase the incubation time (e.g., up to 2 hours). |
| Inefficient Detection | Use a fresh streptavidin-HRP conjugate and a sensitive chemiluminescent substrate. Ensure proper transfer of proteins during Western blotting. |
Issue: High Background or Non-Specific Bands
| Possible Cause | Recommendation |
| Excess this compound | Reduce the concentration of this compound used for labeling. Perform a titration to find the optimal concentration. |
| Non-specific Binding to Abundant Proteins | Include a pre-clearing step with streptavidin beads before this compound labeling. Increase the stringency of the wash steps after incubation with streptavidin-HRP. |
| Contamination | Use fresh buffers and reagents. Ensure proper handling to avoid cross-contamination. |
| Reaction with other Cysteine-containing Proteins | While this compound is designed for cysteine cathepsins, some off-target labeling can occur.[1] Include a negative control where a broad-spectrum cysteine protease inhibitor (e.g., E-64) is added before this compound to confirm the specificity of the labeled bands. |
Visualizations
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 6. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DCG04 Western Blot Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals encountering high background signals in Western blots using the DCG04 antibody. The following sections offer a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Reducing High Background
High background can obscure specific bands, making data interpretation difficult. The most common causes are related to blocking, antibody concentration, and washing steps.
Question: I am seeing a uniformly high background across my entire Western blot membrane. What is the likely cause and how can I fix it?
Answer: A uniformly high background is often due to one of four main issues: insufficient blocking, excessive antibody concentration, inadequate washing, or problems with the membrane itself.
1. Insufficient Blocking: Blocking prevents the primary and secondary antibodies from binding non-specifically to the membrane.[1][2] If this step is inadequate, antibodies will adhere to unoccupied spaces, creating a high background.
-
Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA) or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1][3] Always use a freshly prepared blocking buffer.[1][4] For detecting phosphorylated proteins, BSA is preferred over non-fat milk, as milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies.[5][6]
2. Antibody Concentration Too High: Using too much primary or secondary antibody is a frequent cause of high background.[1][7] Excess antibody will bind non-specifically to the membrane.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.[1][6] If the manufacturer provides a recommended dilution range, it's a good starting point, but optimization is often necessary for specific experimental conditions.[7] You can try a dilution series bracketing the recommended concentration. Reducing incubation time or temperature (e.g., incubating overnight at 4°C) can also help.[8]
3. Inadequate Washing: Washing steps are crucial for removing unbound and non-specifically bound antibodies.[1][9] Insufficient washing leaves excess antibodies on the membrane, contributing to background noise.[1]
-
Solution: Increase the number and duration of your washes. A standard protocol might involve three washes of 5-10 minutes each; try increasing this to four or five washes of 10-15 minutes.[1] Ensure you use a sufficient volume of wash buffer to completely submerge the membrane and maintain gentle agitation.[3][9] Including a detergent like Tween-20 (typically at 0.05% to 0.1%) in your wash buffer is standard practice to reduce non-specific binding.[1][9]
4. Membrane Issues: The type of membrane and its handling can impact background levels. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[1][8]
-
Solution: If you consistently experience high background with a PVDF membrane, consider switching to a nitrocellulose membrane.[1][6] Crucially, never allow the membrane to dry out at any point during the blotting process, as this can cause antibodies to bind irreversibly and non-specifically.[1][6]
Experimental Protocols & Data
Optimization of Key Western Blot Parameters
The following table summarizes recommended starting points and optimization ranges for critical steps in the Western blot protocol to minimize background.
| Parameter | Standard Protocol | Optimization Strategy to Reduce Background |
| Blocking Agent | 5% non-fat dry milk or BSA in TBST | Try switching agents (milk vs. BSA). Increase concentration to 7%. Use BSA for phospho-proteins.[5][10] |
| Blocking Time | 1 hour at room temperature | Increase to 2 hours at room temperature or overnight at 4°C.[3] |
| Primary Antibody Dilution | Manufacturer's recommendation (e.g., 1:1000) | Perform a dilution series (e.g., 1:2000, 1:5000, 1:10000) to find the optimal concentration. |
| Secondary Antibody Dilution | Manufacturer's recommendation (e.g., 1:5000) | Perform a dilution series (e.g., 1:10000, 1:20000). Run a control with only the secondary antibody to check for non-specific binding.[3][5] |
| Wash Steps | 3 washes, 5-10 min each in TBST | Increase to 4-5 washes, 10-15 min each. Increase Tween-20 concentration from 0.05% to 0.1%.[11] |
| Exposure Time | Varies by detection system | Use shorter exposure times. If using a digital imager, use multi-acquisition features to find the optimal time.[4][12] |
Detailed Protocol: Enhanced Washing Procedure
To rigorously remove non-specifically bound antibodies, follow this enhanced washing protocol after both primary and secondary antibody incubations:
-
Remove the incubation solution from the membrane.
-
Add a generous volume of wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20) to fully submerge the membrane.
-
Place the container on an orbital shaker and agitate gently for 10 minutes.
-
Discard the wash buffer.
-
Repeat steps 2-4 an additional four times for a total of five washes.
Visual Guides and Workflows
Diagram 1: General Western Blot Workflow
Caption: A standard workflow for the Western blotting procedure.
Diagram 2: Troubleshooting High Background
Caption: A decision tree for troubleshooting high background issues.
Frequently Asked Questions (FAQs)
Q1: Can I reuse my primary antibody solution? A: While it is possible to reuse the primary antibody solution to save costs, it is generally not recommended if you are experiencing high background. Repeated use can lead to contamination or degradation of the antibody, which can increase non-specific binding. If you must reuse it, filter the solution before storage and add a preservative like sodium azide.
Q2: My background is high, but only in certain lanes. What could be the cause? A: This suggests an issue with the samples themselves. Potential causes include loading too much protein in those lanes, sample degradation leading to non-specific antibody binding, or contamination in the specific sample buffers.[5][6] Always include protease inhibitors in your lysis buffer and ensure you load a consistent amount of protein across all lanes.[5]
Q3: Does the choice of membrane (nitrocellulose vs. PVDF) really make a difference for background? A: Yes, it can. PVDF membranes have a higher binding capacity, which is great for sensitivity but can also lead to higher background compared to nitrocellulose.[1][8] If you have an abundant protein of interest and are struggling with background on PVDF, switching to nitrocellulose may provide cleaner results.[1][6]
Q4: I see speckled or dotted background on my blot. What causes this? A: A speckled background is often caused by particulates in your buffers or the aggregation of antibodies.[12] Ensure your blocking agents (like non-fat milk) are fully dissolved. It is also good practice to filter your blocking and wash buffers through a 0.2 µm filter before use to remove any precipitates.[4][12]
Q5: How long should I expose my blot for detection? A: Overexposure is a common reason for a blot to appear completely black or have a very high background.[4] The ideal exposure time captures the specific signal from your protein of interest without amplifying the background noise. If using film, try multiple, varying exposure times.[4] Digital imagers are ideal as they can capture a series of images at different exposure times, making it easier to find the optimal one.[4]
References
- 1. clyte.tech [clyte.tech]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. arp1.com [arp1.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 8. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: DCG-04 Labeling Confirmation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful labeling of target proteases with DCG-04.
Troubleshooting Guides
This section addresses common issues encountered during DCG-04 labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal on Western Blot/Fluorescence Scan | Insufficient protein in the sample. | Confirm total protein concentration using a Bradford or BCA assay before loading. If the target protease is known to be in low abundance, consider enriching your sample via immunoprecipitation prior to labeling.[1] |
| Inefficient transfer of proteins to the membrane. | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time based on the molecular weight of your target protease(s); smaller proteins may require shorter transfer times to prevent over-transfer, while larger proteins may need longer.[1] | |
| Inactive DCG-04 probe. | Ensure proper storage of the DCG-04 probe as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Suboptimal labeling conditions. | Ensure the pH of your lysis buffer is optimal for cysteine cathepsin activity (typically around pH 5.5).[2][3] Include a reducing agent like DTT (dithiothreitol) in your lysis buffer to maintain the active-site cysteine in a reduced state.[3] | |
| Incorrect antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal concentration for your experiment.[4] | |
| High Background or Non-Specific Bands | Aggregates of the DCG-04 probe. | Centrifuge the DCG-04 solution before use to pellet any aggregates. |
| Insufficient blocking of the membrane. | Block the membrane for at least one hour at room temperature or overnight at 4°C. Ensure the blocking agent is fully dissolved. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).[4][5] | |
| Insufficient washing. | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[4] | |
| Contaminated buffers or reagents. | Use freshly prepared buffers and high-purity reagents to avoid contamination.[1] | |
| Non-specific binding of DCG-04. | To differentiate between specific and non-specific binding, perform a competition assay by pre-incubating your sample with an unlabeled, broad-spectrum cysteine protease inhibitor, such as E-64 or JPM-565, before adding DCG-04.[2][3] A significant reduction in the signal should be observed for specifically labeled proteases. | |
| Unexpected Bands Appear | DCG-04 is a broad-spectrum probe. | DCG-04 is known to label multiple active cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[6] The presence of multiple bands is expected in complex lysates. |
| Post-translational modifications of target proteases. | Glycosylation and other modifications can alter the apparent molecular weight of the labeled proteases. | |
| Protease degradation. | Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target proteins by other classes of proteases.[7] |
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and how does it work?
DCG-04 is an activity-based probe designed to target and covalently modify the active site of cysteine proteases, particularly those of the papain family (cysteine cathepsins).[6] It consists of a peptide backbone, an epoxide "warhead" that irreversibly binds to the catalytic cysteine residue in the active site, and a tag (commonly biotin or a fluorophore) for detection.[6][8]
Q2: Which proteases are targeted by DCG-04?
DCG-04 is a broad-spectrum probe that has been reported to label a variety of cysteine cathepsins, including:
-
Cathepsin B
-
Cathepsin C
-
Cathepsin H
-
Cathepsin J
-
Cathepsin K
-
Cathepsin L
-
Cathepsin S
-
Cathepsin V
-
Cathepsin X[6]
Q3: How can I confirm the identity of the proteins labeled by DCG-04?
Several methods can be used to identify the proteins labeled by DCG-04:
-
Immunoprecipitation (IP): After labeling your sample with biotinylated DCG-04, you can use streptavidin beads to pull down the labeled proteases. The captured proteins can then be identified by Western blotting with antibodies specific to the suspected cathepsins.[6] Alternatively, after labeling, you can immunoprecipitate a specific cathepsin with its antibody and then detect the presence of the DCG-04 tag on the immunoprecipitated protein.[2]
-
Mass Spectrometry (MS): Labeled proteins can be enriched and then identified using mass spectrometry.[9] This provides a comprehensive profile of the active proteases in your sample.
-
Use of Specific Inhibitors or Knockout Models: Pre-treatment with a specific cathepsin inhibitor should lead to the disappearance of the corresponding band. Similarly, comparing the labeling pattern in wild-type versus knockout cell lines or tissues can confirm the identity of a labeled protease.
Q4: What are the optimal conditions for DCG-04 labeling?
Optimal conditions can vary depending on the sample type and experimental goals. However, here are some general guidelines:
| Parameter | Recommended Condition | Rationale |
| pH | 5.5 | Cysteine cathepsins are most active in the acidic environment of the lysosome. |
| Temperature | Room Temperature or 37°C | Promotes enzymatic activity and labeling. |
| Incubation Time | 30-60 minutes | Typically sufficient for labeling. This may need to be optimized for your specific system. |
| DCG-04 Concentration | 1-10 µM | A titration experiment is recommended to determine the optimal concentration that gives a strong signal without excessive background.[2] |
| Reducing Agent | 2-5 mM DTT | Maintains the active-site cysteine in a reduced, catalytically competent state.[3] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cell Lysates
This protocol describes the labeling of active cysteine proteases in a cell lysate using DCG-04.
-
Prepare Lysis Buffer: Prepare a lysis buffer with a pH of 5.5 (e.g., 50 mM sodium acetate) containing 5 mM DTT and a non-ionic detergent (e.g., 0.5% NP-40).[2] Keep the buffer on ice.
-
Cell Lysis: Wash cells with ice-cold PBS. Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.
-
Labeling Reaction: In a microcentrifuge tube, incubate a defined amount of protein (e.g., 50 µg) with the desired concentration of DCG-04 (e.g., 5 µM) for 30-60 minutes at 37°C.[2]
-
Quench Reaction: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by streptavidin-HRP blotting (for biotinylated DCG-04) or fluorescence scanning (for fluorescently tagged DCG-04).
Protocol 2: Competition Assay for Specificity Confirmation
This protocol is used to confirm that DCG-04 is labeling the active site of the target proteases.
-
Prepare Cell Lysate: Follow steps 1-4 of Protocol 1.
-
Set up Reactions: Prepare two tubes with equal amounts of cell lysate.
-
Pre-incubation:
-
Competition Tube: Add an excess of an unlabeled cysteine protease inhibitor (e.g., 25 µM JPM-565 or E-64) and incubate for 30 minutes at 37°C.[2]
-
Control Tube: Add an equal volume of the vehicle (e.g., DMSO) used to dissolve the inhibitor and incubate under the same conditions.
-
-
DCG-04 Labeling: Add DCG-04 to both tubes to the final desired concentration and incubate for 30-60 minutes at 37°C.
-
Analysis: Quench the reactions and analyze both samples side-by-side on the same gel as described in Protocol 1. A significant decrease in band intensity in the competition lane compared to the control lane indicates specific labeling.
Protocol 3: Immunoprecipitation (IP) to Identify Labeled Proteases
This protocol outlines the identification of a specific DCG-04 labeled protease using immunoprecipitation.
-
Label Lysate: Label a larger amount of cell lysate (e.g., 100-500 µg) with DCG-04 as described in Protocol 1.
-
Immunoprecipitation:
-
Add a specific antibody against the cathepsin of interest to the labeled lysate.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.[10]
-
-
Capture Complexes: Add Protein A/G-coupled beads to the lysate and incubate for another 1-2 hours at 4°C with rotation.[10]
-
Wash: Pellet the beads by gentle centrifugation and wash them three to five times with a wash buffer (e.g., lysis buffer or PBS) to remove non-specifically bound proteins.[10]
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing with streptavidin-HRP or using fluorescence scanning to detect the DCG-04 tag. A band at the expected molecular weight of the target cathepsin confirms that it was labeled by DCG-04.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. youtube.com [youtube.com]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting DCG-04 Blots
This guide provides troubleshooting assistance for researchers encountering unexpected bands in Western blots utilizing the activity-based probe DCG-04. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and what does it detect?
A1: DCG-04 is an activity-based probe that is a derivative of the natural product E-64.[1][2] It is designed to covalently bind to the active site cysteine of papain-family cysteine proteases, with a particular focus on cathepsins.[3][4] The probe includes a biotin tag, which allows for detection via streptavidin-HRP in a Western blot workflow.[1] Because it binds to active enzymes, the intensity of a band on a DCG-04 blot is proportional to the level of protease activity.
Q2: I see multiple bands on my DCG-04 blot. Is this normal?
A2: Yes, observing multiple bands is common and often expected. DCG-04 is a broad-spectrum probe known to label numerous active cysteine cathepsins.[3] If your sample contains several different active cathepsins, each will be labeled by DCG-04 and appear as a distinct band corresponding to its molecular weight.
Understanding Your Blot: Expected Reactivity
DCG-04 has been reported to label a variety of cysteine cathepsins in cell and tissue lysates. The presence of these active enzymes in your sample will result in multiple bands on your blot.
| Cathepsin | Typical Molecular Weight (Mature Form) |
| Cathepsin B | ~25-30 kDa |
| Cathepsin C | ~25 kDa (heavy chain) |
| Cathepsin H | ~28 kDa |
| Cathepsin K | ~25 kDa |
| Cathepsin L | ~25-30 kDa |
| Cathepsin S | ~24 kDa |
| Cathepsin V | ~25 kDa |
| Cathepsin X/Z | ~33-35 kDa |
Note: Molecular weights can vary based on post-translational modifications such as glycosylation.
Troubleshooting Unexpected Bands
This section addresses common issues that can lead to unexpected or uninterpretable bands in your DCG-04 blot.
Q3: The bands I'm seeing don't correspond to the expected molecular weights of cathepsins. What could be the cause?
A3: Several factors could contribute to bands at unexpected molecular weights:
-
Protein Degradation: If samples are not handled properly, proteases within the lysate can degrade your target proteins. This can lead to multiple lower molecular weight bands.
-
Post-Translational Modifications: Glycosylation and other modifications can cause proteins to migrate slower on an SDS-PAGE gel, resulting in bands at a higher molecular weight than theoretically expected.
-
Protein Dimers or Multimers: Incomplete denaturation of samples can lead to the formation of protein complexes, which will appear as bands at significantly higher molecular weights.
Q4: How can I confirm that the bands on my blot are specific to cysteine cathepsin activity?
A4: The most effective way to confirm specificity is to use a competitive inhibitor. Pre-incubating your sample with a broad-spectrum cysteine protease inhibitor, such as E-64, before adding the DCG-04 probe should prevent the probe from binding to its targets. If the bands disappear in the E-64-treated sample, it confirms they are due to specific labeling of active cysteine proteases.
Q5: I'm seeing high background or non-specific smearing on my blot. What can I do to improve it?
A5: High background can obscure your results and may be caused by several factors:
-
Insufficient Blocking: Ensure your blocking step is adequate. Blocking for at least one hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) is recommended.
-
Inadequate Washing: Increase the number and duration of your wash steps after incubation with the streptavidin-HRP conjugate to remove any unbound reagent.
-
Probe Concentration: Using too high a concentration of DCG-04 can lead to increased non-specific binding. Titrate the probe to find the optimal concentration for your specific sample.
-
Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out at any point during the procedure.
Experimental Protocols
Protocol: DCG-04 Labeling and Western Blot
This protocol provides a general workflow for labeling cell lysates with DCG-04 and subsequent detection by Western blot.
1. Sample Preparation:
- Prepare cell or tissue lysates in a buffer compatible with protease activity (e.g., 50 mM sodium acetate, pH 5.5, with DTT).
- Determine the protein concentration of your lysate using a standard method (e.g., Bradford or BCA assay).
2. DCG-04 Labeling:
- In a microcentrifuge tube, dilute your protein lysate to a final concentration of 1-2 mg/mL in the activity buffer.
- For a negative control, pre-incubate a parallel sample with a general cysteine protease inhibitor like E-64 (e.g., 10 µM final concentration) for 30 minutes at room temperature.
- Add DCG-04 to your samples to a final concentration of 1-2 µM.
- Incubate for 30-60 minutes at 37°C.
- Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
- Load the labeled samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Confirm successful transfer by staining the membrane with Ponceau S.
4. Detection:
- Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a streptavidin-HRP conjugate diluted in the blocking buffer (follow manufacturer's recommendations for dilution).
- Wash the membrane thoroughly with TBST (e.g., 3 x 10-minute washes).
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Visual Troubleshooting Guides
Caption: Causes of unexpected bands in DCG-04 blots.
Caption: Troubleshooting workflow for DCG-04 blots.
References
Optimizing Lysis Buffer Composition for DCG-04 Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer composition for successful DCG-04 labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during DCG-04 labeling experiments, with a focus on the impact of lysis buffer components.
Q1: Why am I observing weak or no signal for my target cysteine proteases after DCG-04 labeling and Western blot analysis?
A1: Weak or absent signals can stem from several factors related to your lysis buffer and experimental procedure. Here are the primary aspects to consider:
-
Suboptimal pH: Cysteine cathepsins, the primary targets of DCG-04, are most active in an acidic environment.[1][2] If the pH of your lysis buffer is neutral or alkaline, the enzymatic activity required for the probe to bind will be significantly reduced.
-
Inactive Enzymes: The active site cysteine residue of the target protease must be in a reduced state for DCG-04 to bind.[3] Inadequate reducing agent in your lysis buffer can lead to oxidation and inactivation of the enzyme.
-
Inappropriate Detergent Choice: Some detergents can denature or inhibit enzymes. Strong ionic detergents like SDS are generally detrimental to cathepsin activity.[4][5]
-
Insufficient Protein Concentration: A low concentration of total protein in your lysate will naturally result in a weaker signal.
-
Degraded Probe: DCG-04, like many reagents, can degrade over time if not stored properly.
Recommended Actions:
-
Verify and Optimize Lysis Buffer pH: Ensure your lysis buffer is buffered to an acidic pH, typically between 4.5 and 6.2.[3] Consider performing a pH titration to find the optimal pH for your specific target and cell type.
-
Ensure Adequate Reduction: Include a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your lysis buffer. TCEP is often preferred due to its stability and lack of interference with downstream applications.[4][6]
-
Select an Appropriate Detergent: Utilize a mild, zwitterionic detergent such as CHAPS, which has been shown to enhance the activity of some cathepsins.[4][5]
-
Increase Lysate Concentration: If possible, increase the starting amount of cells or tissue to obtain a more concentrated lysate.
-
Use Fresh DCG-04: Prepare fresh aliquots of DCG-04 from a properly stored stock solution for each experiment.
Q2: My Western blot shows high background, making it difficult to interpret the specific DCG-04 labeling.
A2: High background on a Western blot can be caused by several factors, many of which can be mitigated by optimizing your lysis and blotting procedures.
-
Non-specific Antibody Binding: The primary or secondary antibodies used for detection may be binding non-specifically to other proteins in the lysate.
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific antibody binding.
-
Contamination: Contaminants in your sample or buffers can lead to background signal.
-
Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase background.
-
Inadequate Washing: Insufficient washing of the membrane after antibody incubation can leave behind unbound antibodies, contributing to background.[7]
Recommended Actions:
-
Optimize Blocking Conditions: Increase the blocking time and/or the concentration of your blocking agent (e.g., 5-7% BSA or non-fat milk). Adding a small amount of Tween 20 to the blocking buffer can also help.[7]
-
Titrate Antibody Concentrations: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Increase Washing Steps: Increase the number and duration of your wash steps after each antibody incubation.
-
Ensure Buffer Purity: Use freshly prepared, filtered buffers to minimize contamination.
Q3: I am observing non-specific bands in my DCG-04 blot that are not my target proteases. What could be the cause?
A3: The appearance of non-specific bands can be due to off-target labeling by DCG-04 or cross-reactivity of your detection antibodies.
-
Off-Target Labeling: While DCG-04 is designed to be specific for active cysteine proteases, at high concentrations or under certain conditions, it may label other proteins with reactive cysteine residues.
-
Sample Degradation: Degradation of your target proteins can result in smaller, labeled fragments appearing as extra bands.[7]
-
Antibody Cross-Reactivity: The antibodies used for detection may be recognizing other proteins in the lysate in addition to your target.
Recommended Actions:
-
Titrate DCG-04 Concentration: Perform a dose-response experiment to find the lowest concentration of DCG-04 that still provides adequate labeling of your target.
-
Include Protease Inhibitors: While you want to measure the activity of your target proteases, including a cocktail of inhibitors for other protease classes (e.g., serine, metallo, and aspartic proteases) in your lysis buffer can help prevent sample degradation.[8]
-
Run an Antibody Control: Perform a Western blot with your secondary antibody only to check for non-specific binding.
-
Confirm Target Identity: If possible, use a specific antibody against your target protease to confirm that the labeled band corresponds to the correct protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a lysis buffer in a DCG-04 labeling experiment?
A1: The optimal pH for DCG-04 labeling is typically in the acidic range of pH 4.5 to 6.2 .[3] This is because the target enzymes, cysteine cathepsins, exhibit maximal activity in this pH range.[1][2] It is advisable to test a range of pH values to determine the optimal condition for your specific experimental setup.
Q2: Which detergent should I use in my lysis buffer, and at what concentration?
A2: A mild, zwitterionic detergent is generally recommended to preserve the activity of cysteine proteases. CHAPS is a good choice and has been shown to enhance the activity of several cathepsins.[4][5] Recommended concentrations can range from 0.1% to 2% (w/v) .[9][10] It is best to start with a lower concentration and optimize as needed. Avoid strong, ionic detergents like SDS, as they can denature the enzymes.[4]
Q3: What is the role of a reducing agent in the lysis buffer for DCG-04 labeling?
A3: A reducing agent is crucial to maintain the active site cysteine of the target protease in a reduced state, which is essential for its catalytic activity and subsequent labeling by DCG-04.[3] Commonly used reducing agents are DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine) .
Q4: Should I use DTT or TCEP in my lysis buffer?
A4: Both DTT and TCEP can be effective. However, TCEP is often the preferred reducing agent for several reasons:
-
It is more stable over a wider pH range.[4]
-
It is less prone to oxidation.[4]
-
It does not contain a thiol group, which can sometimes interfere with downstream applications like maleimide-based conjugations.[11]
If using DTT, a concentration of 1-10 mM is typically recommended.[12][13]
Q5: Can I add protease inhibitors to my lysis buffer?
A5: Yes, but with caution. Since DCG-04 labels active proteases, you should avoid inhibitors that target cysteine proteases . However, you can and should include a cocktail of inhibitors for other protease classes (e.g., serine, aspartic, and metalloproteases) to prevent the degradation of your target proteins by these other enzymes during sample preparation.[8]
Quantitative Data Summary
The following tables provide a summary of recommended concentration ranges for key components of a lysis buffer optimized for DCG-04 labeling.
Table 1: Recommended pH Range for Lysis Buffer
| Buffer Component | Recommended Range | Notes |
| pH | 4.5 - 6.2 | Optimal for most cysteine cathepsin activity.[3] Empirical testing is recommended for specific targets. |
Table 2: Recommended Detergent Concentrations
| Detergent | Type | Recommended Concentration | Notes |
| CHAPS | Zwitterionic | 0.1% - 2% (w/v) | Generally enhances cathepsin activity.[4][9][10] |
| Triton X-100 | Non-ionic | 0.1% - 1% (v/v) | A milder alternative, but may be less effective at solubilizing all proteins. |
| SDS | Ionic | Not Recommended | Can denature and inactivate target enzymes.[4] |
Table 3: Recommended Reducing Agent Concentrations
| Reducing Agent | Recommended Concentration | Notes |
| DTT | 1 - 10 mM | Effective but less stable than TCEP.[12][13] |
| TCEP | 1 - 5 mM | More stable and less likely to interfere with downstream applications.[4][6] |
Experimental Protocols
Protocol 1: Preparation of Optimized Lysis Buffer
-
Prepare a 50 mM sodium acetate or citrate buffer.
-
Adjust the pH to 5.5 with acetic acid or citric acid.
-
Add CHAPS to a final concentration of 1% (w/v).
-
Add TCEP to a final concentration of 2 mM.
-
(Optional) Add a cocktail of protease inhibitors (excluding cysteine protease inhibitors).
-
Store the buffer at 4°C and use it within a week. Add TCEP and protease inhibitors fresh before use.
Protocol 2: DCG-04 Labeling of Cell Lysates
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding the optimized lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL in the optimized lysis buffer.
-
Add DCG-04 to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Proceed with SDS-PAGE and Western blot analysis using a streptavidin-HRP conjugate or a specific antibody for detection.
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. med.stanford.edu [med.stanford.edu]
- 4. agscientific.com [agscientific.com]
- 5. Optimization of detergents for the assay of cathepsins B, L, S, and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalochem.com [dalochem.com]
- 9. researchgate.net [researchgate.net]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
How to prevent degradation of DCG04 during experiments.
Welcome to the technical support center for DCG04, a potent, activity-based probe for cysteine cathepsins. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: DCG-04 is an activity-based probe (ABP) designed to specifically target and covalently modify active cysteine proteases of the papain family (cysteine cathepsins).[1][2][3][4] Its structure consists of three key parts:
-
An epoxide "warhead" that irreversibly binds to the catalytic cysteine residue in the enzyme's active site.[2][5]
-
A peptide scaffold that provides specificity for the target proteases.[5]
-
A biotin tag that allows for detection and affinity purification of the labeled enzymes using streptavidin-based methods.[5][6]
Because DCG-04 only binds to catalytically active enzymes, it is a powerful tool for activity-based protein profiling (ABPP), allowing researchers to study the functional state of these proteases in complex biological samples like cell and tissue lysates.[3][7]
Q2: What are the primary causes of this compound degradation or loss of activity?
A: The reactivity of this compound, which makes it an effective probe, also makes it susceptible to degradation if not handled properly. The primary causes of inactivity are:
-
Hydrolysis of the Epoxide Ring: The reactive epoxide warhead can be hydrolyzed, particularly under non-optimal pH conditions. Cysteine cathepsins themselves are most active and stable in acidic environments (pH 4.0-6.5) and can become unstable at neutral pH.[8][9] It is critical to maintain the recommended pH during labeling experiments.
-
Oxidation: Like many biological reagents, this compound can be sensitive to oxidation, which can affect its binding capability.
-
Improper Storage: As detailed in the table below, incorrect storage temperatures or repeated freeze-thaw cycles of stock solutions can lead to a significant loss of activity.
-
Contamination: Contaminating proteases in buffers or water can potentially degrade the peptide backbone of the probe.
Q3: How should I properly store this compound?
A: Proper storage is critical for maintaining the potency of this compound. Please refer to the storage condition summary below for detailed guidelines. The key is to protect the compound from moisture, light, and excessive temperature fluctuations.
Q4: What are the best practices for preparing and handling this compound working solutions?
A: To ensure maximal activity, always prepare working solutions of this compound immediately before use.
-
Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
When preparing the final working solution, dilute the stock in the appropriate assay buffer just prior to adding it to your sample.
-
Always use high-purity water and reagents to prepare buffers to minimize contamination.
Troubleshooting Guide
Problem: I am seeing no/weak signal after labeling with DCG-04.
This is a common issue that can often be resolved by systematically checking key experimental steps.
-
Was the DCG-04 solution prepared fresh? The probe's reactive epoxide can degrade in aqueous buffers over time. Always prepare the final working solution immediately before adding it to your sample.
-
Is the pH of your lysis/labeling buffer optimal? Cysteine cathepsins are most active in a slightly acidic environment (typically pH 4.5-6.5).[8][9] Labeling at a neutral or alkaline pH will be highly inefficient as the target enzymes are less active or unstable.[8][9]
-
Does your buffer contain a reducing agent? The catalytic cysteine residue must be in a reduced state to be active. Including a reducing agent like Dithiothreitol (DTT) in your labeling buffer is often necessary.
-
Did you perform a positive control? Label a sample known to have high cathepsin activity (e.g., liver lysate) to confirm that the probe and detection reagents are working correctly.
-
Are your target enzymes active? If the enzymes in your sample are inactive or inhibited by other compounds, DCG-04 will not bind. Pre-treatment of samples with a broad-spectrum cysteine protease inhibitor like E-64 should be used as a negative control to confirm labeling specificity.[6][7]
Problem: My fluorescent signal (for fluorescently-tagged DCG-04) fades quickly.
This is likely due to photobleaching.
-
Minimize the exposure of your sample to the excitation light source.
-
Use a mounting medium that contains an anti-fade reagent.
-
Store labeled samples protected from light at 4°C.
Data Presentation & Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. Allow to warm to room temperature before opening to prevent condensation.[10] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Short-term (months)[10] | Suitable for shorter-term storage if -80°C is unavailable. Avoid multiple freeze-thaw cycles. |
Table 2: Recommended Buffer Conditions for this compound Labeling Experiments
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 4.5 - 6.5 | Cysteine cathepsins are optimally active in an acidic environment.[8][9][11] Cathepsin S is an exception and can be active at neutral pH.[8][12] Verify the optimal pH for your specific cathepsin of interest. |
| Buffer System | Sodium Acetate, Citrate-Phosphate | Choose a buffer system that is effective in the desired acidic pH range. |
| Reducing Agent | 1-2 mM DTT | Maintains the active-site cysteine in a reduced state, which is essential for probe binding. |
| Temperature | Room Temperature to 37°C | Labeling is typically performed at room temperature or 37°C. The optimal temperature for cathepsin B activity has been shown to be 40°C.[11] |
| Incubation Time | 30 - 60 minutes | This is typically sufficient for labeling. Longer incubation times may increase background. |
Experimental Protocol: Labeling Active Cysteine Cathepsins in Cell Lysates
This protocol provides a general framework for using DCG-04 to label active cathepsins in a complex protein sample.
Materials:
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1% NP-40)
-
Protease Inhibitor Cocktail (optional, ensure it does not inhibit cysteine proteases if they are your target)
-
DCG-04 stock solution (e.g., 100 µM in DMSO)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: a. Wash cultured cells with ice-cold PBS.[13][14] b. Lyse the cells by adding ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing.[15] d. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris.[15] e. Carefully transfer the supernatant (lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the total protein concentration of the lysate using a standard protein assay.
-
DCG-04 Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Optional Negative Control: Pre-incubate a control aliquot with a general cysteine protease inhibitor (e.g., 10 µM E-64) for 30 minutes at room temperature. c. Add DCG-04 from your stock solution to a final concentration of 1-2 µM. d. Incubate for 30-60 minutes at room temperature or 37°C.
-
Sample Preparation for Analysis: a. Stop the labeling reaction by adding 4x SDS-PAGE loading buffer. b. Boil the samples at 95-100°C for 5 minutes. c. The samples are now ready for analysis by SDS-PAGE and subsequent detection via streptavidin blot (for biotinylated DCG-04) or fluorescence imaging (for fluorescently-tagged DCG-04).
Visualizations
Diagram 1: this compound Mechanism of Action
Diagram 2: General Experimental Workflow for ABPP
Diagram 3: Troubleshooting Flowchart for Weak/No this compound Labeling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biomol.com [biomol.com]
- 14. westernblot.cc [westernblot.cc]
- 15. ptglab.com [ptglab.com]
Validation & Comparative
A Comparative Guide to DCG-04 and Other Cysteine Protease Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical probe is critical for the accurate assessment of cysteine protease activity. This guide provides a detailed comparison of DCG-04 with other commonly used cysteine protease probes, supported by experimental data and protocols to aid in experimental design and interpretation.
DCG-04 is a widely utilized activity-based probe (ABP) for the study of papain-family cysteine proteases, including cathepsins. Its utility stems from its ability to covalently modify the active site cysteine of these enzymes in an activity-dependent manner. This irreversible binding allows for the detection, identification, and quantification of active proteases in complex biological samples. This guide will compare DCG-04 with other notable cysteine protease probes, focusing on their mechanism, selectivity, and applications.
Mechanism of Action: A Common Theme with Key Differences
Activity-based probes for cysteine proteases typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with the active site cysteine, a peptide or small molecule recognition element that provides specificity for certain proteases, and a reporter tag (e.g., biotin, fluorophore) for detection and analysis.
The primary distinction between many of these probes lies in their reactive "warhead." DCG-04 utilizes an epoxide electrophile.[1] This reactive group is susceptible to nucleophilic attack by the catalytic cysteine in the active site of the protease, leading to the formation of a stable thioether bond. This mechanism is shared by the natural product E-64, from which DCG-04 was derived.[2] In contrast, other probes, such as GB123, employ an acyloxymethylketone (AOMK) warhead.[3] The AOMK group also forms a covalent bond with the active site cysteine, but through a different chemical reaction. These differences in the reactive group can influence the probe's reactivity and selectivity profile.
Quantitative Comparison of Cysteine Protease Probes
The following table summarizes the key characteristics and quantitative data for DCG-04 and other representative cysteine protease probes. This data is essential for selecting the most appropriate probe for a specific research question.
| Probe | Reactive Group ("Warhead") | Reporter Tag | Key Features | Selectivity Profile | IC50 Values |
| DCG-04 | Epoxide | Biotin | Broad-spectrum papain-family probe.[3] | Cathepsins B, C, H, J, K, L, S, V, X.[3] | Not widely reported. |
| E-64 | Epoxide | None (inhibitor) | Natural product inhibitor, parent compound of DCG-04.[2] | Broad-spectrum for papain-family cysteine proteases. | Papain: 9 nM; Cathepsin K: 1.4 nM; Cathepsin L: 2.5 nM; Cathepsin S: 4.1 nM. |
| GB123 | Acyloxymethylketone (AOMK) | Cy5 (fluorophore) | Broad-spectrum, but more selective than DCG-04.[3] | Primarily Cathepsins B, L, and S.[3] | Not widely reported. |
| Cy5DCG04 | Epoxide | Cy5 (fluorophore) | Fluorescent version of DCG-04 for in-gel imaging.[3] | Similar to DCG-04. | Not widely reported. |
| Azido-E-64 | Epoxide | Azide | Cell-permeable analog of E-64 for in-cell labeling.[2] | Broad-spectrum for papain-family cysteine proteases. | More potent in cells than E-64.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections provide standardized methods for key applications of cysteine protease probes.
Labeling of Active Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in a complex protein mixture using a biotinylated probe like DCG-04.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
DCG-04 probe (stock solution in DMSO)
-
Protein concentration assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add DCG-04 to the lysate to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane extensively with TBST.[4]
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.[4]
Live-Cell Imaging of Cysteine Protease Activity
This protocol outlines the use of fluorescently-tagged, cell-permeable probes for visualizing protease activity in living cells.
Materials:
-
Cell culture medium
-
Fluorescent, cell-permeable cysteine protease probe (e.g., a cell-permeable version of Cy5this compound or other specialized probes)
-
Fluorescence microscope with appropriate filters
-
Live-cell imaging chamber
Procedure:
-
Plate cells in a live-cell imaging chamber and allow them to adhere.
-
Replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe at the desired concentration (typically 1-10 µM).
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Gently wash the cells with fresh, pre-warmed medium to remove unbound probe.
-
Image the cells using a fluorescence microscope. Acquire images at different time points to monitor changes in protease activity.
In Vivo Imaging of Cysteine Protease Activity in Animal Models
This protocol describes the use of near-infrared (NIR) fluorescent probes for non-invasive imaging of protease activity in small animal models.
Materials:
-
NIR fluorescent probe (e.g., GB137, a quenched ABP)[5]
-
Anesthetized animal (e.g., mouse)
-
In vivo imaging system (e.g., IVIS, Pearl)
Procedure:
-
Administer the NIR fluorescent probe to the anesthetized animal via intravenous injection. The dosage will depend on the specific probe and animal model.[5]
-
Allow the probe to circulate and accumulate at sites of protease activity. The optimal time for imaging will vary depending on the probe's pharmacokinetics.[5]
-
Place the animal in the in vivo imaging system and acquire images using the appropriate NIR filter set.
-
Analyze the images to quantify the fluorescent signal in regions of interest.
Visualizing the Workflow and Concepts
To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
- 5. Cathepsin Activity-Based Probes and Inhibitor for Preclinical Atherosclerosis Imaging and Macrophage Depletion | PLOS One [journals.plos.org]
Validating Cysteine Cathepsin Targets: A Comparative Guide to the Broad-Spectrum Probe DCG04 and Specific Inhibitors
For researchers, scientists, and drug development professionals, the precise validation of enzymatic targets is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of the widely used, broad-spectrum cysteine cathepsin probe, DCG04, with a selection of highly specific inhibitors for individual cathepsin family members. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate informed decisions in the selection of chemical tools for target validation studies.
Cysteine cathepsins are a family of proteases that play crucial roles in a variety of physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation has been implicated in numerous diseases, such as cancer, osteoporosis, and autoimmune disorders, making them attractive therapeutic targets. This compound is a powerful, activity-based probe that irreversibly binds to the active site cysteine of numerous cathepsins, enabling their detection and identification in complex biological samples.[1] However, for validating the specific role of an individual cathepsin, the use of highly selective inhibitors is indispensable.
Performance Comparison: this compound vs. Specific Cathepsin Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to specific inhibitors against four major cysteine cathepsins: Cathepsin B, L, S, and K. While this compound is a potent pan-cathepsin inhibitor, the specific inhibitors demonstrate significantly higher selectivity for their respective targets.
| Inhibitor | Target Cathepsin | Inhibitor Type | Potency (Ki/IC50) | Selectivity | Reference |
| This compound | Cathepsin B, L, S, K, and others | Irreversible, Activity-Based Probe | Broad nM range | Broad-spectrum | [1] |
| CA-074 | Cathepsin B | Irreversible, Epoxysuccinate | Ki: 2-5 nM | Highly selective for Cathepsin B over L and H.[2] | [2] |
| Z-FY(t-Bu)-DMK | Cathepsin L | Irreversible, Diazomethylketone | - | ~10,000-fold more effective against Cathepsin L than Cathepsin S. | [3] |
| LHVS | Cathepsin S | Irreversible, Vinyl Sulfone | IC50: ~10 µM (for T. gondii invasion) | Potent, but can show cross-reactivity with other cathepsins at higher concentrations.[4] | [4] |
| Odanacatib | Cathepsin K | Reversible, Nitrile | IC50: 0.2 nM | Highly selective for Cathepsin K. | [5] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of drug targets. Below are detailed methodologies for key experiments involving this compound and specific cathepsin inhibitors.
Protocol 1: General Fluorometric Cathepsin Activity Assay
This protocol can be adapted for measuring the activity of different cathepsins using specific fluorogenic substrates.
Materials:
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
-
Purified recombinant human cathepsin (B, L, S, or K)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
Specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L/B, Z-VVR-AMC for Cathepsin S, Z-LR-AMC for Cathepsin K)
-
Inhibitor stock solutions (this compound or specific inhibitor) in DMSO
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the respective wells. For the control (no inhibitor) wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO.
-
Add 25 µL of the appropriate purified cathepsin enzyme solution (e.g., 1 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Add 25 µL of the corresponding fluorogenic substrate solution (e.g., 10 µM final concentration) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: this compound Activity-Based Probe Competition Assay
This assay is used to assess the ability of a test inhibitor to compete with this compound for binding to active cathepsins in a complex mixture, such as cell lysates.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% Triton X-100, pH 7.4, with protease inhibitor cocktail minus cysteine protease inhibitors)
-
This compound-biotin probe
-
Specific cathepsin inhibitor
-
SDS-PAGE gels and blotting equipment
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
In microcentrifuge tubes, pre-incubate a fixed amount of lysate (e.g., 50 µg) with varying concentrations of the specific inhibitor for 30 minutes at 37°C. Include a no-inhibitor control.
-
Add a fixed concentration of this compound-biotin (e.g., 1 µM) to each tube and incubate for another 30 minutes at 37°C.
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect biotinylated (i.e., this compound-labeled) proteins.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
A decrease in the intensity of a band corresponding to a specific cathepsin in the presence of the inhibitor indicates successful competition and validates the inhibitor's engagement with its target.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of cathepsin inhibition, the following diagrams have been generated using Graphviz.
Caption: Workflow for a this compound competition assay to validate a specific inhibitor.
Caption: Simplified pathway of cathepsin activity and points of inhibition.
Conclusion
The validation of specific cysteine cathepsin targets is a nuanced process that benefits from a multi-faceted approach. While the broad-spectrum activity-based probe this compound is an invaluable tool for profiling the entire active cathepsin repertoire within a biological system, it cannot delineate the functions of individual family members. For this purpose, highly selective and potent inhibitors are essential. By employing these specific inhibitors in conjunction with robust experimental protocols, such as the activity assays and competition-based probing methods detailed in this guide, researchers can confidently validate the roles of individual cathepsins in health and disease, thereby paving the way for the development of novel and targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin L Inhibitor III The Cathepsin L Inhibitor III controls the biological activity of Cathepsin L. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protease Activity: A Comparative Guide to the Specificity of DCG04
For researchers, scientists, and drug development professionals, understanding the precise targets of chemical probes is paramount. This guide provides an in-depth comparison of DCG04, an activity-based probe (ABP), and its cross-reactivity with different protease families. We present a qualitative summary of its specificity, detailed experimental protocols for assessing protease activity, and visual diagrams of relevant biological pathways and experimental workflows.
This compound is a well-established activity-based probe widely used for the detection and profiling of active cysteine cathepsins.[1] Based on the scaffold of the natural product E-64, an irreversible inhibitor of papain-family cysteine proteases, this compound features an epoxide electrophile that forms a covalent bond with the active site cysteine residue of its target enzymes.[1] This mechanism ensures that the probe only labels catalytically active proteases.
Specificity Profile of this compound
Experimental evidence strongly indicates that this compound is highly selective for cysteine proteases belonging to the papain family (Clan CA). Its reactivity towards other major protease classes, such as serine, aspartyl, and metalloproteases, is minimal to non-existent under standard experimental conditions. This high specificity is a key advantage, as it allows for the targeted analysis of cysteine cathepsin activity within complex biological samples like cell lysates and tissues.[1][2]
While this compound exhibits broad-spectrum reactivity within the cysteine cathepsin family, it does not label all cysteine proteases. For instance, distinct families of cysteine proteases, such as caspases and legumains, require different classes of activity-based probes for their detection.[3] This underscores the importance of selecting the appropriate probe based on the specific protease family under investigation. The development of diverse ABPs, each targeting a different protease class, has been a crucial advancement for the field, enabling more comprehensive profiling of protease activity.[2][3][4]
Comparative Specificity of Protease Probe Classes
The table below provides a qualitative overview of the specificity of different classes of activity-based probes, highlighting the distinct targets of each.
| Probe Class | Representative Probe(s) | Primary Target Protease Family | Cross-Reactivity with Other Families |
| Epoxysuccinates | This compound, E-64 | Cysteine Proteases (Papain Family/Cathepsins) | Negligible |
| Acyloxymethyl ketones | - | Cysteine Proteases (e.g., Cathepsins, Caspases) | Negligible |
| Fluorophosphonates | - | Serine Hydrolases | Negligible |
| Hydroxamates | - | Metalloproteases | Negligible |
Experimental Protocols
Protocol for In Vitro Labeling of Protease Activity in Cell Lysates using this compound
This protocol describes the general procedure for labeling active cysteine cathepsins in a cell lysate using this compound, followed by analysis via SDS-PAGE.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Protein concentration assay kit (e.g., BCA assay)
-
4x SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
For control: A broad-spectrum cysteine protease inhibitor (e.g., E-64)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Lysate Preparation: Dilute the lysate to a final concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).
-
Inhibitor Control (Optional): To confirm the specificity of this compound labeling, pre-incubate a control sample of the lysate with an excess of a broad-spectrum cysteine protease inhibitor (e.g., 10 µM E-64) for 30 minutes at 37°C.
-
This compound Labeling: Add this compound to the lysate to a final concentration of 1-2 µM. Incubate the reaction for 30-60 minutes at 37°C.[5]
-
Quenching the Reaction: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.[5]
-
SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated this compound. Visualize the labeled proteases using a chemiluminescent HRP substrate and an appropriate imaging system. The bands that appear in the this compound-treated sample but are absent or significantly reduced in the E-64 control represent active cysteine cathepsins.
Mandatory Visualizations
Signaling Pathway
Cathepsin L, a primary target of this compound, has been implicated in the promotion of cancer cell invasion and migration through its involvement in the Transforming Growth Factor-β (TGF-β)-mediated epithelial-mesenchymal transition (EMT).[6] The following diagram illustrates this signaling cascade.
Caption: TGF-β signaling induces Cathepsin L and EMT-related transcription factors.
Experimental Workflow
The following diagram outlines the workflow for assessing protease inhibitor specificity using a competition assay with an activity-based probe like this compound.
Caption: Workflow for protease inhibitor specificity using competitive ABP labeling.
References
- 1. Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic profiling of metalloprotease activities with cocktails of active-site probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Labeling Efficiency of Cysteine Cathepsin Probes: DCG-04 vs. JPM-565
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used activity-based probes (ABPs) for cysteine cathepsins: DCG-04 and JPM-565. The information presented is curated from peer-reviewed literature to assist researchers in selecting the most appropriate tool for their experimental needs.
Introduction to DCG-04 and JPM-565
DCG-04 and JPM-565 are invaluable chemical probes for the study of cysteine cathepsin activity. Both are mechanism-based, irreversible inhibitors that covalently bind to the active site of these proteases. Their utility lies in their ability to specifically label active enzymes, providing a direct measure of enzymatic function in complex biological samples such as cell lysates and, in some cases, living cells.
Mechanism of Action
Both DCG-04 and JPM-565 are built upon an E-64 scaffold, a natural product known for its potent and irreversible inhibition of papain-family cysteine proteases. The key feature of these probes is an epoxide electrophile. This "warhead" forms a covalent thioether bond with the catalytic cysteine residue in the active site of cathepsins, leading to irreversible inhibition and stable labeling.
Comparative Analysis of Labeling Properties
While both probes target cysteine cathepsins, they exhibit differences in their labeling profiles, cell permeability, and common applications.
Specificity and Target Profile:
DCG-04 is recognized as a broad-spectrum cysteine cathepsin probe, capable of labeling a wide range of these proteases.[1] Studies have shown that DCG-04 can label numerous cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1]
JPM-565 and its cell-permeable ethyl ester derivative, JPM-OEt, are also broad-spectrum inhibitors of the papain family of cysteine proteases.[2][3] JPM-OEt is frequently used in competition assays to confirm the specificity of other cathepsin-targeting probes.[1] Pre-treatment of samples with JPM-OEt effectively blocks the labeling of cathepsins by other probes, confirming that the observed signal is indeed from active cysteine cathepsins.[1]
Application and Cell Permeability:
A key difference between the two probes lies in their cell permeability. DCG-04, in its native form, is not cell-permeable and is therefore primarily used for labeling cathepsins in cell and tissue lysates.[2] In contrast, JPM-565 can be modified into its ethyl ester form, JPM-OEt, which is cell-permeable and can be used to label intracellular cathepsins in living cells.[3]
Potency and Usage Concentration:
Data Presentation
| Feature | DCG-04 | JPM-565 / JPM-OEt |
| Probe Type | Activity-Based Probe | Activity-Based Probe / Inhibitor |
| Warhead | Epoxide | Epoxide |
| Target Class | Cysteine Cathepsins | Cysteine Cathepsins |
| Specificity | Broad-spectrum (Cathepsins B, C, H, J, K, L, S, V, X)[1] | Broad-spectrum (Papain family)[2][3] |
| Cell Permeability | No (used in lysates)[2] | Yes (JPM-OEt form)[3] |
| Common Applications | In vitro labeling of active cathepsins in lysates | In-cell labeling of active cathepsins, competition assays[1] |
| Typical Concentration | 1-10 µM (in lysates) | 10-50 µM (JPM-OEt in live cells) |
Experimental Protocols
Below are generalized protocols for the use of DCG-04 and JPM-OEt in labeling cysteine cathepsins. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors, excluding cysteine protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Labeling Reaction:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT).
-
Add DCG-04 to a final concentration of 1-10 µM.
-
For a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine cathepsin inhibitor (like JPM-OEt at 50 µM) for 30 minutes at 37°C before adding DCG-04.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Detect the biotinylated DCG-04 labeled proteins using streptavidin-HRP followed by chemiluminescence detection.
-
In-Cell Labeling of Cysteine Cathepsins with JPM-OEt
-
Cell Culture:
-
Plate cells in a suitable culture dish and grow to the desired confluency.
-
-
Probe Labeling:
-
Treat the cells with JPM-OEt at a final concentration of 10-50 µM in serum-free media.
-
For a negative control, pre-incubate a parallel set of cells with a higher concentration of a non-tagged broad-spectrum cathepsin inhibitor for 1 hour before adding JPM-OEt.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells as described in the in vitro protocol.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting using an antibody that recognizes the JPM-OEt probe or a tag incorporated into a modified version of the probe.
-
Mandatory Visualization
Caption: Experimental workflows for in vitro and in-cell labeling of cysteine cathepsins.
Caption: Role of secreted cathepsins in modulating cell migration and invasion.
Conclusion
Both DCG-04 and JPM-565 are powerful tools for investigating the activity of cysteine cathepsins. The choice between them largely depends on the specific experimental question. For researchers interested in profiling active cathepsins in cell or tissue lysates, the non-cell-permeable DCG-04 is a well-established and effective probe. For studies requiring the labeling of intracellular cathepsins in living cells, the cell-permeable JPM-OEt is the appropriate choice. Furthermore, JPM-OEt serves as an essential control for confirming the specificity of labeling by other cysteine cathepsin-directed probes. While direct comparative data on their "labeling efficiency" is sparse, their distinct applications and established use in the field make them complementary rather than competing tools for the study of cysteine cathepsin biology.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating Mass Spectrometry Hits from a DCG04 Pulldown
For researchers, scientists, and drug development professionals, the identification of protein targets is a critical step. This guide provides a comparative overview of methods to validate mass spectrometry hits from a DCG04 pulldown, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.
The use of activity-based probes, such as this compound, has revolutionized the study of enzyme families like cysteine cathepsins. This compound is a powerful tool that contains an epoxide "warhead" to covalently bind to the active site of these proteases and a biotin tag for enrichment via pulldown assays.[1][2] However, mass spectrometry results from such pulldowns are merely the first step. Rigorous validation is essential to confirm true biological interactions and eliminate non-specific binders.
This guide explores several orthogonal approaches to validate these initial findings, ensuring the reliability of your results and providing a solid foundation for further investigation.
Comparative Overview of Validation Methods
Choosing the right validation method depends on factors such as the availability of specific antibodies, the nature of the protein of interest, and the desired level of quantitative data. Below is a comparison of common validation techniques.
| Validation Method | Principle | Pros | Cons | Typical Quantitative Readout |
| Western Blotting | Immuno-detection of a specific protein in the pulldown eluate. | Relatively simple and widely accessible. Provides information on protein size. | Dependent on the availability of a specific and high-quality antibody. Semi-quantitative. | Band intensity relative to a loading control. |
| Competition Assay | Pre-incubation of the cell lysate with a free inhibitor or a non-biotinylated version of the probe to outcompete the binding of the biotinylated this compound to its target. A reduction in the pulldown of the target protein confirms specific binding. | Directly assesses the specificity of the probe-target interaction. Can be highly quantitative. | Requires a suitable competitor compound. Does not confirm the identity of the protein, only the specificity of the interaction. | Percentage of target protein reduction in the pulldown compared to the control. |
| Co-immunoprecipitation (Co-IP) | An antibody against the putative this compound target is used to pull down the protein and its interacting partners. The presence of other known interactors can validate the biological relevance of the identified protein. | Confirms protein-protein interactions in a cellular context. Can validate the biological relevance of the target. | Dependent on a specific antibody suitable for immunoprecipitation. Can be technically challenging. | Relative abundance of co-precipitated proteins compared to control IP. |
| In-Gel Fluorescence | A fluorescent tag is attached to this compound, allowing for direct visualization of labeled proteins in an SDS-PAGE gel.[3][4] | Antibody-independent. Can be used for initial screening and validation. | Requires synthesis of a fluorescently labeled probe. May not be as sensitive as other methods. | Fluorescence intensity of the protein band. |
Experimental Workflow
A typical workflow for validating this compound pulldown hits involves a multi-pronged approach to build a strong case for a true biological interaction.
Detailed Experimental Protocols
Western Blot Validation
This protocol is a standard method to confirm the presence of a specific protein hit in the eluate from a this compound pulldown.[5][6]
Materials:
-
Eluate from this compound pulldown and control (e.g., beads only) pulldown
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the pulldown eluates with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and image the resulting signal.
Competition Assay
This assay confirms the specific binding of this compound to the target protein by competing for the binding site.[7]
Materials:
-
Cell lysate
-
Biotinylated this compound probe
-
Competitor compound (e.g., a non-biotinylated version of this compound or a known inhibitor of the target enzyme)
-
Streptavidin-coated beads
-
Wash and elution buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-incubation with Competitor: Divide the cell lysate into two aliquots. To one aliquot, add the competitor compound at a concentration significantly higher than the this compound probe. To the other, add a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Probe Labeling: Add the biotinylated this compound probe to both aliquots and incubate for another hour.
-
Pulldown: Add streptavidin-coated beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe and its bound proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. A significant reduction in the band intensity in the competitor-treated sample compared to the control indicates specific binding.
Co-immunoprecipitation (Co-IP)
Co-IP is used to validate the interaction of the identified target with its known binding partners, thus providing biological context.[8][9][10][11]
Materials:
-
Cell lysate
-
Primary antibody against the putative this compound target
-
Protein A/G magnetic beads
-
Co-IP lysis and wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G magnetic beads to allow for antibody binding.
-
Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluate by Western blotting using antibodies against known interacting partners of the target protein. The presence of these partners in the eluate validates the biological relevance of the identified target.
In-Gel Fluorescence
This method provides a direct visualization of proteins labeled with a fluorescently tagged this compound probe.[3][4][12][13]
Materials:
-
Fluorescently labeled this compound probe (e.g., with Cy5 or a similar fluorophore)[1]
-
Cell lysate
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Labeling: Incubate the cell lysate with the fluorescent this compound probe.
-
Sample Preparation: Mix the labeled lysate with Laemmli sample buffer. Crucially, do not boil the sample , as this can denature the fluorophore.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel.
-
Visualization: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.
Data Presentation and Interpretation
Quantitative data from these validation experiments should be presented clearly to allow for straightforward comparison.
Table 1: Illustrative Quantitative Comparison of Validation Methods for a Putative this compound Target (Protein X)
| Validation Method | Metric | Control Value | Experimental Value | Conclusion |
| Western Blotting | Relative Band Intensity | 1.0 | 5.2 | Protein X is enriched in the this compound pulldown. |
| Competition Assay | % Reduction in Pulldown | 0% | 85% | This compound binding to Protein X is specific. |
| Co-immunoprecipitation | Relative Band Intensity of Interacting Partner (Protein Y) | 1.0 (IgG control) | 7.8 | Protein X interacts with Protein Y in the cell. |
| In-Gel Fluorescence | Relative Fluorescence Units | 100 | 1250 | Protein X is directly labeled by the fluorescent this compound probe. |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific experiment.
By employing a combination of these validation techniques, researchers can confidently confirm the identity and biological relevance of mass spectrometry hits from a this compound pulldown, paving the way for further functional studies and potential therapeutic development.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.origene.com [cdn.origene.com]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Protein Splicing Using In-gel Fluorescence Immediately Following SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
DCG-04 vs. Fluorescently Tagged Probes: A Comparative Guide for Activity-Based Protein Profiling
For researchers, scientists, and drug development professionals, selecting the appropriate chemical probe is paramount for the accurate assessment of enzyme activity. This guide provides an objective comparison of the widely used activity-based probe (ABP) DCG-04 and fluorescently tagged probes, focusing on their application in studying cysteine proteases, particularly cathepsins.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes ABPs to selectively and covalently label active enzymes within complex biological systems.[1][2] This allows for the analysis of the functional state of enzymes, which is often more informative than protein or gene expression levels alone.[3] DCG-04 and fluorescently tagged probes are two key classes of ABPs used for this purpose.
Mechanism of Action
Both DCG-04 and fluorescently tagged probes for cysteine proteases operate on a similar principle. They are composed of a reactive group (or "warhead") that covalently binds to the active site nucleophile of the target enzyme, a linker, and a reporter tag.[1] For cysteine proteases like cathepsins, the warhead is often an epoxide, such as in DCG-04, which irreversibly acylates the active site cysteine residue.[1][3] This covalent modification is activity-dependent, meaning the probe only labels active enzymes.
The primary distinction between DCG-04 and fluorescently tagged probes lies in their reporter tag and, consequently, their detection method. DCG-04 is typically synthesized with a biotin tag.[1][3] This allows for the detection and purification of labeled proteins through high-affinity interactions with streptavidin.[4] In contrast, fluorescently tagged probes incorporate a fluorophore, enabling direct visualization of labeled enzymes via fluorescence scanning of gels or microscopy.[5] It is important to note that the biotin tag on DCG-04 can be replaced with a fluorescent tag, creating fluorescent versions of the probe, such as Cy5-DCG-04.[1][3]
Key Differences at a Glance
| Feature | DCG-04 (Biotinylated) | Fluorescently Tagged Probes |
| Reporter Tag | Biotin | Fluorophore (e.g., BODIPY, Cy5) |
| Detection Method | Indirect: Requires secondary detection with streptavidin conjugates (e.g., HRP, fluorophore) | Direct: Fluorescence scanning or microscopy |
| Primary Application | Affinity purification, pull-down experiments, Western blotting | In-gel fluorescence visualization, microscopy, flow cytometry |
| Signal Amplification | Possible with enzymatic reporters (e.g., HRP) | Generally no signal amplification |
| Multiplexing | Limited by the availability of different affinity tags | Readily achievable with spectrally distinct fluorophores |
| In Vivo Imaging | Not directly applicable for imaging | Well-suited for in vivo imaging with near-infrared fluorophores |
Performance Comparison
While both types of probes are effective tools for ABPP, their performance characteristics can differ, influencing the choice for a specific application.
| Performance Metric | DCG-04 (Biotinylated) | Fluorescently Tagged Probes | Supporting Data Insights |
| Sensitivity | High, especially with signal amplification from HRP-conjugated streptavidin. | Generally high, but can be limited by the quantum yield of the fluorophore and autofluorescence of biological samples. Quenched fluorescent ABPs (qABPs) can offer improved signal-to-noise by only becoming fluorescent upon target binding.[6] | Labeling of cathepsins in RAW cell lysates with a phenoxymethyl ketone (PMK)-based qABP was observed at concentrations as low as 5 nM.[6] |
| Specificity | The specificity is primarily determined by the reactive group and the peptide backbone of the probe. DCG-04 is a broad-spectrum probe for papain-family cysteine cathepsins.[3][7] | Specificity is also dictated by the probe's core structure. Different fluorescent probes have been designed to target specific cathepsins. For example, the Cy5-labeled MP-CB-2 probe has been shown to selectively label cathepsin B.[8] | DCG-04 labels a broad range of cysteine cathepsins including B, C, H, J, K, L, S, V, and X.[3] In contrast, some fluorescent probes like GB123 only label cathepsins B, S, and L.[3] |
| Workflow Complexity | Involves more steps, including transfer to a membrane and incubation with streptavidin conjugates. | Simpler workflow for in-gel analysis, allowing for direct scanning after electrophoresis.[5] | The protocol for fluorescent SDS-PAGE involves direct visualization after electrophoresis, whereas DCG-04 detection requires subsequent blotting and incubation steps.[5][9] |
Experimental Protocols
Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04
This protocol is adapted from established methods for activity-based labeling in cell lysates.[3][9]
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Probe Labeling:
-
Dilute cell lysate to a final concentration of 1 mg/mL in the reaction buffer.
-
Add DCG-04 to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the signal using an appropriate chemiluminescent substrate.
-
Protocol 2: Labeling of Cysteine Cathepsins in Live Cells with a Fluorescent Probe
This protocol provides a general guideline for labeling active proteases in intact cells.[5][10]
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
If applicable, treat cells with an agent to induce the activity of the target protease.
-
-
Probe Labeling:
-
Prepare a working solution of the cell-permeable fluorescent probe in a serum-free medium.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells several times with fresh, pre-warmed medium or PBS to reduce background fluorescence.[11]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental processes and the biological relevance of these probes, the following diagrams are provided.
Caption: A generalized workflow comparing the analysis of active enzymes in cell lysates and live cells using DCG-04 and fluorescently tagged probes.
Caption: Simplified signaling pathway of cathepsin activity in the tumor microenvironment, a common area of study using DCG-04 and fluorescent probes.
Conclusion
Both DCG-04 and fluorescently tagged probes are invaluable tools for studying the activity of cysteine proteases. The choice between them hinges on the specific experimental goals. DCG-04, with its biotin tag, is exceptionally well-suited for affinity purification, pull-down assays, and sensitive detection via Western blotting. Fluorescently tagged probes, on the other hand, offer a more direct and streamlined workflow for in-gel visualization and are the preferred choice for cellular and in vivo imaging applications. For comprehensive studies, a combination of both probe types can be highly effective, using fluorescent probes for initial screening and imaging, followed by DCG-04 for target identification and validation through pull-down and mass spectrometry. The continuous development of novel probes, including quenched and highly specific fluorescent probes, will further expand the toolkit available to researchers for dissecting the complex roles of proteases in health and disease.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Confirmation of DCG04 Labeling with Specific Antibodies: A Comparative Guide
This guide provides a comprehensive comparison of antibodies used to confirm the labeling of active cysteine cathepsins by the activity-based probe DCG04. Experimental data from immunoprecipitation and Western blotting are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate reagents and protocols for their studies.
Introduction to this compound and Cysteine Cathepsins
This compound is a biotinylated, activity-based probe that covalently binds to the active site of cysteine proteases, primarily cathepsins. This tool is invaluable for profiling the activity of these enzymes in complex biological samples. This guide focuses on the validation of this compound labeling for three prominent cathepsins: Cathepsin B, Cathepsin L, and Cathepsin S, each playing crucial roles in various physiological and pathological processes.
Comparison of Antibodies for Cathepsin Validation
The following tables summarize the performance of various commercially available antibodies used to detect Cathepsin B, L, and S in Western blotting (WB) and immunoprecipitation (IP) experiments, which are common methods for validating this compound-labeled targets.
Cathepsin B Antibodies
| Antibody (Vendor) | Application | Species Reactivity | Recommended Dilution | Key Findings & Reference |
| Rabbit Monoclonal (D1C7Y) (Cell Signaling Technology, #31718) | WB, IHC, IF, Flow Cytometry | H, M, R | WB: 1:1000 | Recognizes endogenous levels of total cathepsin B, detecting the heavy chain at 24 and 27 kDa and the pro-form at 44 kDa.[1] |
| Polyclonal Goat (R&D Systems, AF953) | WB, Simple Western, IHC, IP, ICC | Human | WB: 0.25 µg/mL, IP: 25 µg/mL | Specifically detects Cathepsin B in parental HeLa cells, with no detection in a Cathepsin B knockout cell line.[2] |
| Rabbit Polyclonal (Antibodies.com, A12726) | WB, IHC | H, M, R | WB: 1:1000 | Detects Cathepsin B in various cell lines and mouse thymus tissue extracts.[3] |
| Rabbit Polyclonal (Proteintech, 12216-1-AP) | WB, IP, IHC, IF, FC | H, M, R | WB: 1:2000 | Successfully used for immunoprecipitation in HepG2 cell lysates.[4] |
Cathepsin L Antibodies
| Antibody (Vendor) | Application | Species Reactivity | Recommended Dilution | Key Findings & Reference |
| Mouse Monoclonal (33/2) (Santa Cruz Biotechnology, sc-32320) | WB, IP, IF, IHC(P) | H, M, R | Not specified | Recommended for detection of both pro-cathepsin L and mature cathepsin L.[5] |
| Rabbit Polyclonal (Proteintech, 10938-1-AP) | WB, IHC, IF | H, M, R | WB: 1:300, IF: 1:100 | Validated with sh-RNA knockdown in A549 cells, showing reduced signal.[6] |
| Rabbit Polyclonal (Proteintech, 27952-1-AP) | WB, IHC, IF | H, M, R | WB: 1:600 | Knockdown validation in A549 cells demonstrates specificity.[7] |
| Rabbit Monoclonal (Sino Biological, 10486-R221) | WB | Human | Not specified | Recombinant monoclonal antibody for Western blotting applications.[8] |
Cathepsin S Antibodies
| Antibody (Vendor) | Application | Species Reactivity | Recommended Dilution | Key Findings & Reference |
| Rabbit Polyclonal (Antibodies.com, A11488) | WB, ICC/IF | H, M, R | WB: 1:500 | Detects Cathepsin S in various cell line extracts.[9] |
| Rabbit Monoclonal [EPR5128] (Abcam, ab134157) | WB, IHC-P | Human | WB: 1:1000 | Knockout validated in THP-1 cells, showing a specific band at 25 kDa in wild-type lysates. |
| Rabbit Polyclonal (Cell Signaling Technology, #25084) | WB | H, M, R | Not specified | Recognizes both the pro-protein (37 kDa) and the activated form (25 kDa) of Cathepsin S.[10] |
| Rabbit Monoclonal [HL2302] (GeneTex, GTX638369) | WB, ICC/IF, IHC-P | H, M, R | WB: 1:1000, IF: 1:250-1:500 | Detects Cathepsin S in various cell extracts and shows cytoplasmic vesicle staining in immunofluorescence.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Labeling of Active Cathepsins with this compound
This protocol describes the labeling of active cysteine cathepsins in cell lysates using the biotinylated probe this compound.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
This compound Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
The labeled lysate is now ready for analysis by Western blot.
-
Protocol 2: Immunoprecipitation of this compound-Labeled Cathepsins
This protocol is for the enrichment of a specific this compound-labeled cathepsin using a target-specific antibody.
-
Immune Complex Formation:
-
To 500 µg of this compound-labeled cell lysate, add the recommended amount of primary antibody (refer to the tables above).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complex:
-
Add 20-30 µL of pre-washed Protein A/G agarose or magnetic beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without DTT).
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1x SDS-PAGE loading buffer.
-
Boil for 5-10 minutes to elute the protein-antibody complexes.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Protocol 3: Western Blotting
This protocol outlines the detection of immunoprecipitated, this compound-labeled cathepsins.
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
To detect the biotinylated this compound probe, incubate the membrane with streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
To confirm the identity of the immunoprecipitated protein, incubate a separate membrane with the same primary antibody used for IP (at the recommended Western blot dilution) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and the signaling pathways involving the cathepsins of interest.
Experimental workflow for this compound labeling and antibody confirmation.
Role of Cathepsin S in MHC Class II antigen presentation.
Signaling roles of Cathepsin B and Cathepsin L.
References
- 1. Cathepsin B Antibody (D1C7Y) | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Anti-Cathepsin B Antibody (A12726) | Antibodies.com [antibodies.com]
- 4. Cathepsin B antibody (12216-1-AP) | Proteintech [ptglab.com]
- 5. scbt.com [scbt.com]
- 6. Cathepsin L antibody (10938-1-AP) | Proteintech [ptglab.com]
- 7. Cathepsin L antibody (27952-1-AP) | Proteintech [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Anti-Cathepsin S Antibody (A11488) | Antibodies.com [antibodies.com]
- 10. Cathepsin S Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Cathepsin S antibody [HL2302] (GTX638369) | GeneTex [genetex.com]
Comparative Analysis of DCG04 as a Cysteine Cathepsin Probe in Diverse Cell Types
A comprehensive guide for researchers on the application and performance of the activity-based probe DCG04 in profiling active cysteine cathepsins across various cellular models.
This guide provides a comparative analysis of this compound, an activity-based probe widely utilized for the detection and identification of active cysteine cathepsins. This compound is a valuable tool for researchers in immunology, neurobiology, and cancer biology, enabling the profiling of enzymatic activity which is often a more accurate indicator of physiological function than protein expression levels alone. This document outlines the performance of this compound in different cell types, supported by experimental data, and provides detailed protocols for its application.
Mechanism of Action
This compound is a cell-impermeable probe that consists of a peptide backbone (tyrosine-leucine), an epoxide electrophile that covalently binds to the active site cysteine of papain-family cathepsins, and a biotin tag for detection and affinity purification.[1][2] Its mechanism involves the irreversible formation of a thioether bond with the catalytic cysteine residue of active cathepsins.
Performance of this compound Across Different Cell Types
The utility of this compound as a probe is highlighted by its differential labeling patterns across various cell lines, reflecting the unique enzymatic landscape of each cell type. Below is a summary of findings from studies utilizing this compound in mammalian immune cells and an invertebrate cell line.
Mammalian Immune Cells: Macrophages and Dendritic Cells
In mammalian systems, this compound has been instrumental in characterizing the proteolytic environment of antigen-presenting cells (APCs) such as macrophages and dendritic cells.
Key Findings:
-
Differential Cathepsin Activity: Studies have revealed distinct patterns of active cysteine proteases in different macrophage cell lines. For instance, Cathepsin B (CatB) and Cathepsin L (CatL) show higher activity in RAW264.7 cells compared to J774 cells, whereas J774 cells exhibit higher levels of active Cathepsin S (CatS).[3]
-
Primary vs. Immortalized Cells: Bone marrow-derived dendritic cells (DCs) and macrophages display a more complex profile of active cysteine proteases compared to immortalized cell lines like J774 and RAW264.7.[3] In addition to Cathepsins Z, B, S, and L, primary APCs show labeling of other, yet to be identified, species.[3]
-
Subcellular Localization: In live cells, this compound is not cell-permeable. To probe the proteolytic activity within phagosomes, this compound is typically coated onto latex beads which are then phagocytosed by cells.[3][4] This technique has demonstrated that active cathepsins are delivered to the phagosome during its maturation.[3]
Table 1: Comparative Profile of this compound-labeled Cathepsins in Mammalian Immune Cells
| Cell Type | Cathepsin B (CatB) | Cathepsin L (CatL) | Cathepsin S (CatS) | Cathepsin Z (CatZ) | Cathepsin H (CatH) | Other Labeled Species | Reference |
| J774 Macrophages | + | + | +++ | + | - | Multiple bands (20-40 kDa) | [3] |
| RAW264.7 Macrophages | ++ | ++ | + | +/- | - | Multiple bands (20-40 kDa) | [3] |
| Bone Marrow-Derived Dendritic Cells | + | + | ++ | + | + | Several unidentified species | [3] |
Relative activity is denoted by '+' symbols, based on reported labeling intensities.
Invertebrate Cells: Drosophila S2 Cells
This compound has also been successfully employed in non-mammalian systems, such as the Drosophila melanogaster S2 cell line, a model for studying innate immunity.
Key Findings:
-
Evolutionarily Conserved Targets: In S2 cells, this compound labels several polypeptides, including four cysteine proteases with homology to mammalian lysosomal cathepsins L, K, B, and F.[5]
-
Optimal Activity in Acidic pH: The this compound-labeled cathepsins in S2 cells exhibit maximal activity at a pH of 4.5, suggesting they are primarily active in lysosomal compartments, similar to their mammalian counterparts.[5]
-
Identification of Novel Targets: Beyond cathepsins, this compound has been used to identify other proteins with reactive cysteines in S2 cells, such as the thiol-ester motif-containing protein (TEP) 4, which is involved in insect innate immunity.[5]
Table 2: this compound-labeled Cysteine Proteases in Drosophila S2 Cells
| Labeled Protein (Homolog) | Optimal pH for Activity | Reference |
| Cathepsin L homolog | 4.5 | [5] |
| Cathepsin K homolog | 4.5 | [5] |
| Cathepsin B homolog | 4.5 | [5] |
| Cathepsin F homolog | 4.5 | [5] |
Experimental Protocols
The following are generalized protocols for the use of this compound in cell lysates and live cells, based on methodologies described in the cited literature.
Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates
This protocol is suitable for profiling the total active cysteine cathepsin content within a cell population.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1% NP-40 and 1 mM DTT)
-
This compound (typically used at 1-10 µM)
-
SDS-PAGE sample buffer
-
Streptavidin-HRP
-
Western blot equipment and reagents
Procedure:
-
Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cell pellet in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
This compound Labeling: Incubate a defined amount of protein lysate (e.g., 25-50 µg) with this compound (e.g., 5 µM) for 1 hour at 37°C.
-
SDS-PAGE and Western Blotting: Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and probe with streptavidin-HRP to detect biotinylated (this compound-labeled) proteins. Visualize using an appropriate chemiluminescent substrate.
Protocol 2: In-situ Labeling of Phagosomal Cysteine Cathepsins in Live Cells
This protocol is designed to specifically label active cathepsins within the phagosomes of live phagocytic cells.
Materials:
-
Phagocytic cells (e.g., J774 macrophages)
-
Streptavidin-coated latex beads
-
This compound
-
Cell culture medium
-
PBS
Procedure:
-
Preparation of this compound-coated beads: Incubate streptavidin-coated latex beads with this compound in PBS for 1 hour at room temperature. Wash the beads twice with PBS to remove unbound this compound and resuspend in cell culture medium.
-
Phagocytosis: Add the this compound-coated beads to plated cells and allow phagocytosis to occur for a desired time period (e.g., 30 minutes to 2 hours) at 37°C.
-
Chase and Lysis: Remove excess beads by washing the cells with medium. At various time points (chase), lyse the cells as described in Protocol 1.
-
Analysis: Analyze the cell lysates by SDS-PAGE and streptavidin-HRP western blotting to detect the labeled cathepsins that were active within the phagosome.
Protocol 3: Affinity Purification of this compound-labeled Proteins for Mass Spectrometry
This protocol enables the identification of proteins labeled by this compound.
Materials:
-
This compound-labeled cell lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents and salts)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry-compatible reagents
Procedure:
-
Binding: Incubate the this compound-labeled cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and subject them to in-gel digestion followed by LC-MS/MS analysis for protein identification.
Visualizations
Caption: this compound-bead internalization and labeling of active cathepsins.
Caption: Workflow for this compound-based experiments.
Conclusion
This compound is a versatile and powerful tool for the comparative analysis of active cysteine cathepsins in a wide range of cell types. Its application reveals cell-type-specific enzymatic signatures that can provide valuable insights into various biological processes, from immune responses to developmental pathways. The protocols and comparative data presented in this guide are intended to assist researchers in effectively utilizing this compound to explore the functional roles of cysteine proteases in their specific models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DCG04 Targets: A Comparison Guide Utilizing Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the targets of DCG04, an activity-based probe for cysteine cathepsins. We will focus on the use of knockout (KO) cell lines as a gold-standard for target validation and compare this approach with alternative methods. This guide includes detailed experimental protocols and illustrative data to support the comparison.
Introduction to this compound and Target Validation
This compound is a potent, irreversible, activity-based probe that covalently modifies the active site cysteine of a broad range of papain-family cysteine proteases, including numerous cathepsins.[1][2] Its biotinylated structure allows for the detection and affinity purification of active cathepsins from complex biological samples.[3][4] While this compound is a powerful tool for profiling active cysteine proteases, definitively identifying which of the many potential cathepsin targets are responsible for a specific cellular phenotype requires rigorous validation.
Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect.[5][6][7] Knockout cell lines, generated using technologies like CRISPR-Cas9, offer a powerful and precise method for validating drug targets by completely ablating the expression of the target protein.[8][9]
Comparison of Target Validation Methodologies
The definitive validation of a drug target involves demonstrating that genetic modulation of the target protein phenocopies the effects of a chemical modulator. Here, we compare the use of knockout cell lines with other common target validation techniques.
| Feature | Knockout Cell Lines (CRISPR-Cas9) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitors |
| Principle | Permanent gene disruption leading to complete loss of protein expression. | Transient or stable knockdown of mRNA, leading to reduced protein expression. | Reversible or irreversible inhibition of protein function. |
| Specificity | High, with potential for off-target gene editing that can be mitigated with careful design and validation. | Can have significant off-target effects by unintentionally silencing other genes. | Specificity can vary widely; many inhibitors have off-target activities against other proteins. |
| Efficacy | Complete protein ablation provides a clear genetic link to phenotype. | Incomplete knockdown can lead to ambiguous results. | Efficacy depends on inhibitor potency and potential for development of resistance. |
| Time & Cost | Generating and validating stable knockout lines can be time-consuming and costly upfront.[8] | Relatively quick and less expensive for transient knockdowns. | Dependent on the availability and cost of specific and well-characterized inhibitors. |
| Interpretation | Clear interpretation of results due to the "on/off" nature of the experiment. | Ambiguous results due to incomplete knockdown and potential off-target effects. | Off-target effects can confound data interpretation. |
Experimental Validation of this compound Targets Using Knockout Cell Lines
To illustrate the power of knockout cell lines in validating this compound targets, we present a hypothetical study investigating the role of Cathepsin B (CTSB) and Cathepsin L (CTSL) in a cancer cell line where this compound treatment induces apoptosis.
Experimental Workflow
The overall experimental workflow for validating this compound targets using knockout cell lines is depicted below.
Figure 1: Experimental workflow for validating this compound targets.
Illustrative Data
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Validation of Cathepsin Knockout Cell Lines
| Cell Line | Genotyping (Sanger Sequencing) | Western Blot (Protein Expression) |
| Wild-Type | Wild-type alleles for CTSB and CTSL | Normal expression of CTSB and CTSL |
| CTSB KO | Frameshift mutation in CTSB gene | No detectable CTSB expression |
| CTSL KO | Frameshift mutation in CTSL gene | No detectable CTSL expression |
Table 2: Effect of this compound on Apoptosis in Wild-Type and Knockout Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) |
| Wild-Type | Vehicle | 5.2 ± 1.1 |
| This compound (10 µM) | 45.8 ± 3.5 | |
| CTSB KO | Vehicle | 4.9 ± 0.9 |
| This compound (10 µM) | 42.3 ± 4.1 | |
| CTSL KO | Vehicle | 5.5 ± 1.3 |
| This compound (10 µM) | 10.7 ± 2.2 |
Table 3: this compound Target Engagement in Wild-Type and Knockout Cell Lines
| Cell Line | This compound-biotin Labeled Protein (Pulldown) |
| Wild-Type | Strong bands for both CTSB and CTSL |
| CTSB KO | No band for CTSB, strong band for CTSL |
| CTSL KO | Strong band for CTSB, no band for CTSL |
The data in Table 2 strongly suggests that the apoptotic effect of this compound in this cell line is primarily mediated through the inhibition of Cathepsin L, as the knockout of CTSL significantly abrogates the phenotype.
Detailed Experimental Protocols
Generation and Validation of Cathepsin Knockout Cell Lines
a. gRNA Design and Plasmid Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the human CTSB and CTSL genes using a publicly available tool (e.g., CHOPCHOP).
-
Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
b. Transfection and Clonal Selection:
-
Transfect the cancer cell line with the Cas9-sgRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Select for transfected cells using puromycin (2 µg/mL) for 48 hours.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
c. Genomic Validation:
-
Expand individual clones and extract genomic DNA.
-
Amplify the target region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
d. Proteomic Validation:
-
Confirm the absence of the target protein in validated knockout clones by Western blot analysis using specific antibodies against CTSB and CTSL.
Apoptosis Assay
-
Seed wild-type, CTSB KO, and CTSL KO cells in 6-well plates.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
This compound Target Engagement Assay
-
Treat wild-type, CTSB KO, and CTSL KO cells with 10 µM this compound-biotin for 4 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to pull down biotinylated proteins.
-
Wash the beads extensively and elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using antibodies against CTSB and CTSL.
Signaling Pathway and Logical Relationships
The interaction between this compound and its cathepsin targets, leading to a cellular response, can be visualized as a signaling pathway.
Figure 2: this compound signaling pathway to apoptosis.
The logical relationship for validating the on-target effect of this compound can be summarized as follows:
Figure 3: Logic for target validation.
Conclusion
The use of knockout cell lines provides an unambiguous and powerful approach to validate the specific targets of broad-spectrum probes like this compound that are responsible for a given cellular phenotype. While other methods can provide correlative evidence, the genetic ablation of a target offers the most definitive link between target engagement and cellular response. The detailed protocols and illustrative data presented in this guide offer a framework for researchers to design and execute robust target validation studies for this compound and other pharmacological agents.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cathepsin K‐Positive Cell Lineage Promotes In Situ Dentin Formation Controlled by Nociceptive Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. revvity.com [revvity.com]
A Comparative Guide to DCG04 and Radioactive Cysteine Protease Probes for Activity-Based Profiling
For researchers, scientists, and drug development professionals, the accurate assessment of cysteine protease activity is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. This guide provides a detailed comparison of two key technologies used for this purpose: the activity-based probe (ABP) DCG04 and traditional radioactive cysteine protease probes. We will delve into their respective mechanisms, performance characteristics, and experimental workflows, supported by experimental data, to help you make an informed decision for your research needs.
At a Glance: this compound vs. Radioactive Probes
| Feature | This compound Probes | Radioactive Probes |
| Detection Method | Biotin-Streptavidin or Fluorescence | Autoradiography or Scintillation Counting |
| Primary Isotope (if applicable) | N/A (can be labeled with ¹²⁵I) | ¹²⁵I, ³⁵S, ³H, ¹⁴C |
| Specificity | High for active papain-family cysteine proteases | Variable, depends on the probe design |
| Sensitivity | High (nanomolar to picomolar range) | Very high (picomolar to femtomolar range) |
| Safety | No radioactive hazard (unless radiolabeled) | Requires specialized handling and disposal |
| Resolution (Imaging) | High (for fluorescent versions) | Lower (film-based) |
| Quantification | Densitometry of blots, fluorescence intensity | Densitometry of autoradiograms, scintillation counts |
| Multiplexing | Possible with different fluorescent tags | Limited |
| Cost | Generally lower | Higher due to radioisotope and disposal costs |
Introduction to Cysteine Protease Probes
Cysteine proteases, such as cathepsins, are a class of enzymes that play critical roles in various physiological and pathological processes, including immune responses, apoptosis, and cancer progression. Their activity is tightly regulated, and aberrant activity is often associated with disease. Activity-based probes (ABPs) are powerful tools that covalently bind to the active site of these enzymes, providing a direct measure of their functional state.
This compound is a well-established, E-64-based activity-based probe that specifically targets the active form of papain-family cysteine proteases.[1][2] It features an epoxide electrophile that forms a covalent bond with the active site cysteine residue.[1] this compound is typically synthesized with a biotin tag for detection via streptavidin conjugates or a fluorescent tag for direct visualization.[3][4][5]
Radioactive cysteine protease probes utilize radioisotopes to enable highly sensitive detection. These can be designed as ABPs, such as I¹²⁵-DCG04, or can be based on other chemical scaffolds.[6] Another common method involves the metabolic incorporation of radiolabeled amino acids, like ³⁵S-methionine/cysteine, into newly synthesized proteases. Detection is typically achieved through autoradiography or scintillation counting.
Performance Comparison: Experimental Evidence
A key consideration when choosing a probe is its performance in terms of sensitivity and specificity. While direct head-to-head quantitative comparisons in the literature are scarce, we can infer performance from various studies.
Radioactive probes are renowned for their exceptional sensitivity, capable of detecting very low abundance enzymes. For instance, in a comparative study of in vivo imaging of cysteine protease activity, a radiolabeled ABP was used as the benchmark for determining the residual active cathepsins, highlighting its high sensitivity. While fluorescent ABPs like those based on the this compound scaffold showed brighter signals and more rapid tumor uptake, the radioactive probe was the tool of choice for quantifying the total active enzyme population.
This compound-based fluorescent probes, on the other hand, offer a significant advantage in terms of spatial resolution in imaging applications and allow for easier multiplexing with other fluorescent reagents. The workflow for fluorescent probes is also generally faster and avoids the safety and disposal concerns associated with radioactivity.
Experimental Protocols and Workflows
To provide a practical understanding of how these probes are used, we have outlined typical experimental workflows for both this compound and a generic radioactive probe.
This compound Activity-Based Protein Profiling Workflow
The workflow for using a biotinylated this compound probe for activity-based protein profiling (ABPP) is a multi-step process.
Detailed Protocol for this compound Labeling of Cell Lysates:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors excluding cysteine protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
Labeling Reaction:
-
In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 50 µg).
-
Add this compound to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the labeled proteins on a polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the membrane and add a chemiluminescent HRP substrate.
-
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager.
Radioactive Protease Activity Assay Workflow
A common method for radioactive detection is metabolic labeling followed by immunoprecipitation. This method measures the incorporation of radioactive amino acids into newly synthesized proteases.
Detailed Protocol for ³⁵S-Met/Cys Pulse-Chase Labeling:
-
Cell Culture: Grow cells to the desired confluency.
-
Starvation: Replace the culture medium with methionine/cysteine-free medium and incubate for 1-2 hours.
-
Pulse Labeling: Add ³⁵S-methionine/cysteine to the medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the radioactive medium and add complete medium containing an excess of non-radioactive methionine and cysteine. Collect cells at different time points.
-
Lysis and Immunoprecipitation:
-
Lyse the cells at each time point.
-
Incubate the lysate with an antibody specific to the cysteine protease of interest.
-
Precipitate the antibody-protease complex using protein A/G beads.
-
-
SDS-PAGE and Autoradiography:
-
Elute the precipitated proteins and separate them by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis: Develop the film or scan the screen to visualize the radiolabeled protease.
Signaling Pathways Involving Cysteine Cathepsins
Cysteine cathepsins are integral to several key signaling pathways, particularly in the context of apoptosis and immune cell function. Understanding these pathways is essential for interpreting the results of probe-based activity assays.
This diagram illustrates how various apoptotic stimuli can lead to lysosomal membrane permeabilization (LMP), releasing active cathepsins into the cytosol. These cathepsins can then cleave proteins like Bid, initiating the mitochondrial pathway of apoptosis, which culminates in caspase activation and cell death. Probes like this compound can be used to measure the activity of these released cathepsins, providing a quantitative measure of this apoptotic signaling.
Conclusion: Choosing the Right Probe for Your Research
Both this compound and radioactive probes are powerful tools for studying cysteine protease activity. The choice between them depends on the specific requirements of the experiment.
-
For high-throughput screening, cellular imaging with high resolution, and studies where the use of radioactivity is a concern, fluorescently-labeled this compound is an excellent choice. It offers a good balance of sensitivity, specificity, and ease of use.
-
When the absolute highest sensitivity is required for detecting very low abundance active proteases or for precise quantification in complex samples, radioactive probes, including radiolabeled this compound, remain the gold standard.
By understanding the principles, performance, and protocols associated with each type of probe, researchers can effectively investigate the roles of cysteine proteases in health and disease.
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DCG04: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of DCG04
This compound is an activity-based probe for cysteine cathepsins, widely used in research and drug development. While it is shipped as a non-hazardous chemical, proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams.
I. Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Work Area | Chemical fume hood | Recommended when handling powdered this compound or preparing solutions to avoid inhalation of any aerosols. |
| Spill Kit | Absorbent material, waste bags | To safely manage and contain any accidental spills. |
II. This compound Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered chemical waste.
Table 2: this compound Waste Streams and Collection Procedures
| Waste Stream | Examples | Collection Container | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder, contaminated pipette tips, microfuge tubes, gloves, and absorbent paper. | Labeled, sealed, and puncture-resistant container. | "Hazardous Waste - this compound Solid Waste", full chemical name, and associated hazards (e.g., "Chemical Irritant"). |
| Liquid Waste | Solutions containing this compound, solvents used to dissolve this compound, and rinsate from contaminated glassware. | Labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene). | "Hazardous Waste - this compound Liquid Waste", full chemical name, solvent composition (e.g., "this compound in DMSO"), and approximate concentration. |
| Sharps Waste | Needles or blades contaminated with this compound. | Labeled, puncture-proof sharps container. | "Hazardous Waste - Sharps contaminated with this compound". |
III. Step-by-Step Disposal Protocol
Follow this protocol for the routine disposal of this compound waste from your laboratory.
-
Decontamination of Glassware:
-
Rinse all glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Collection of Solid and Liquid Waste:
-
Place all contaminated solid waste into the designated solid waste container.
-
Collect all this compound-containing solutions and the initial solvent rinse into the designated liquid waste container.
-
Ensure all containers are kept securely sealed when not in use.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once a waste container is full, or if waste has been stored for a significant period (e.g., six months), arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Never dispose of this compound waste in the regular trash or down the sanitary sewer.[2][4]
-
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical handling. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling DCG04
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of DCG04, a potent, activity-based probe for cysteine cathepsins. Adherence to these procedures is critical to ensure laboratory safety and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a chemical compound for research use only and should be handled by trained professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) from the manufacturer should always be consulted, the following general precautions are mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is required when handling this compound in either powder or solvent form.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form to avoid inhalation. | Minimizes inhalation of airborne particles. |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Containment: For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.
Logistical Information: Storage and Disposal
Proper storage and disposal are crucial for maintaining the chemical's stability and ensuring environmental safety.
Storage
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | For shorter-term storage. |
Shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Operational Plan: Experimental Protocols
This compound is an irreversible inhibitor that covalently binds to the active site cysteine of cathepsins. This property makes it a valuable tool for activity-based protein profiling.
Labeling of Cysteine Cathepsins in Cell Lysates
This protocol outlines the general steps for labeling active cysteine cathepsins in a protein lysate.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors (EDTA-free)
-
This compound stock solution (e.g., in DMSO)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate for detection
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (protein lysate).
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Labeling Reaction:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM Tris, pH 7.5).
-
Add this compound to the lysate to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated (this compound-labeled) cathepsins using a chemiluminescent substrate.
-
In Vivo Labeling with this compound
This protocol provides a general framework for labeling active cathepsins in a live animal model. Specific concentrations and timing will need to be optimized for the animal model and research question.
Materials:
-
This compound formulated for in vivo use (e.g., dissolved in a biocompatible solvent like DMSO and diluted in saline)
-
Animal model
Procedure:
-
Probe Administration: Administer this compound to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage will need to be determined empirically.
-
Incubation Period: Allow the probe to circulate and label its targets. The optimal time can range from 1 to 4 hours.
-
Tissue Harvest and Analysis:
-
Euthanize the animal and harvest the tissues of interest.
-
Prepare protein lysates from the tissues as described in the cell lysate protocol.
-
Analyze the labeled cathepsins by SDS-PAGE and Western blotting with a streptavidin-HRP conjugate.
-
Visualizations
Mechanism of Action: Covalent Inhibition of Cysteine Cathepsins
Caption: Covalent modification of the active site cysteine of a cathepsin by this compound.
Experimental Workflow: Labeling and Detection of Active Cathepsins
Caption: General workflow for identifying active cysteine cathepsins using this compound.
Logical Relationship: Downstream Consequences of Cathepsin Inhibition
Caption: Inhibition of cathepsins by this compound impacts multiple downstream cellular processes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
